(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
Description
Properties
IUPAC Name |
1-bromo-4-[(E)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCYQNXJXRRFFM-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)Br)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene from 4-bromobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene from 4-bromobenzaldehyde. The synthesis is achieved through a Henry condensation reaction, a classic and versatile carbon-carbon bond-forming method. This document details the reaction mechanism, a step-by-step experimental protocol, and a summary of the key quantitative data. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a substituted nitrostyrene derivative. Nitrostyrenes are valuable intermediates in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the double bond for various nucleophilic addition reactions. This makes them precursors to a wide range of compounds, including amino acids, alkaloids, and pharmaceuticals. The synthesis of this specific bromo-substituted nitrostyrene is accomplished via the Henry (or nitroaldol) reaction, followed by dehydration.[1] The Henry reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1] In this case, 4-bromobenzaldehyde reacts with nitroethane in the presence of a base to form a β-nitro alcohol intermediate, which then undergoes dehydration to yield the target nitroalkene.
Reaction Pathway
The synthesis proceeds in two main stages:
-
Henry Condensation: 4-bromobenzaldehyde reacts with nitroethane in the presence of a base catalyst. The base abstracts a proton from the α-carbon of nitroethane, creating a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde.
-
Dehydration: The resulting β-nitro alcohol intermediate is often unstable and readily undergoes dehydration, typically under the reaction conditions or during workup, to form the more stable conjugated system of this compound. The "E" designation indicates that the bulky groups (the 4-bromophenyl group and the nitro group) are on opposite sides of the double bond, which is generally the thermodynamically more stable isomer.[2]
Experimental Protocol
This protocol is adapted from established procedures for the Henry reaction of aromatic aldehydes.
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 |
| Nitroethane | C₂H₅NO₂ | 75.07 |
| Ammonium acetate | CH₃COONH₄ | 77.08 |
| Glacial Acetic Acid | CH₃COOH | 60.05 |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 |
3.2. Procedure
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol), nitroethane (8.1 g, 108 mmol), and ammonium acetate (4.2 g, 54.5 mmol).
-
Add glacial acetic acid (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 2 hours.
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 250 mL of ice-cold water with stirring. A yellow precipitate will form.
-
Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound as yellow crystals.
-
Dry the purified crystals in a desiccator.
Data Presentation
4.1. Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₈BrNO₂[3] |
| Molar Mass | 242.07 g/mol [3] |
| Appearance | Yellow crystalline solid |
| CAS Number | 131981-75-4[3] |
4.2. Spectroscopic Data
| Spectrum | Data |
| ¹H NMR | The specific proton NMR chemical shifts can be obtained from publicly available spectral databases. Key expected signals would include peaks for the aromatic protons, the vinylic proton, and the methyl protons. |
| ¹³C NMR | A 13C NMR spectrum is available on PubChem.[3] Expected signals would include those for the aromatic carbons, the vinylic carbons, and the methyl carbon. |
Visualization
5.1. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
5.2. Reaction Signaling Pathway
Caption: Simplified reaction pathway for the Henry condensation and dehydration.
References
Spectroscopic and Synthetic Profile of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the compound (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide incorporates data from closely related analogs to provide a comprehensive and predictive spectroscopic profile. All presented data is clearly referenced and contextualized to ensure scientific accuracy and transparency.
Compound Identification
| Parameter | Value | Reference |
| IUPAC Name | 1-bromo-4-[(1E)-2-nitroprop-1-en-1-yl]benzene | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 131981-75-4 | [1] |
| Molecular Formula | C₉H₈BrNO₂ | [1] |
| Molecular Weight | 242.07 g/mol | [1] |
| Canonical SMILES | CC(=CC1=CC=C(C=C1)Br)--INVALID-LINK--[O-] | [1] |
| InChI | InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ | [1] |
| InChIKey | YHCYQNXJXRRFFM-VOTSOKGWSA-N | [1] |
Synthesis
The synthesis of this compound is achieved via a Henry condensation reaction, a classic method for the formation of β-nitro alkenes. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this case, 4-bromobenzaldehyde is reacted with nitroethane.[2]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol (General Procedure)
A mixture of 4-bromobenzaldehyde (1 equivalent), nitroethane (1.5 equivalents), and a base catalyst such as ammonium acetate (0.5 equivalents) in a suitable solvent like glacial acetic acid is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to yield the (E)-isomer as the major product.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. Where direct data is unavailable, data from analogous compounds is provided for comparison.
¹H NMR Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz (projected)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Analog Comparison: 1-Chloro-4-(2-nitrovinyl)benzene[3] |
| ~7.6 | d | ~8.5 | 2H, Ar-H (ortho to Br) | 7.48 (d, J = 8.6 Hz, 2H) |
| ~7.4 | d | ~8.5 | 2H, Ar-H (meta to Br) | 7.41 (d, J = 8.6 Hz, 2H) |
| ~8.0 | s | - | 1H, C=CH-Ar | 7.94 (d, J = 13.7 Hz, 1H) |
| ~2.5 | s | - | 3H, -CH₃ | - |
Note: The vinylic proton in the target molecule is a singlet due to the adjacent methyl group. In the analog, it is a doublet due to coupling with the other vinylic proton.
¹³C NMR Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz (projected)
| Chemical Shift (δ, ppm) | Assignment | Analog Comparison: 1-Chloro-4-(2-nitrovinyl)benzene[3] |
| ~148 | C-NO₂ | - |
| ~140 | C=CH-Ar | 138.3 |
| ~132 | Ar-C (meta to Br) | 129.8 |
| ~130 | Ar-C (ortho to Br) | 130.4 |
| ~128 | Ar-C (ipso to Br) | 137.8 |
| ~125 | Ar-C (ipso to vinyl) | 128.6 |
| ~15 | -CH₃ | - |
Infrared (IR) Spectroscopy
Sample Preparation: KBr pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment | Analog Comparison: 1-Bromo-4-nitrobenzene[4] |
| ~3100-3000 | Medium | C-H stretch (aromatic) | 3093 |
| ~1640 | Medium | C=C stretch (alkene) | - |
| ~1590, 1480 | Strong | C=C stretch (aromatic) | 1581, 1479 |
| ~1520 | Strong | N-O asymmetric stretch (nitro) | 1519 |
| ~1340 | Strong | N-O symmetric stretch (nitro) | 1346 |
| ~1070 | Strong | C-Br stretch | 1068 |
| ~830 | Strong | C-H bend (para-disubstituted) | 851 |
Mass Spectrometry
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment | Analog Comparison: 1-Bromo-4-nitrobenzene[5] |
| 241/243 | High | [M]⁺ (molecular ion peak with bromine isotopes) | 201/203 |
| 195/197 | Medium | [M - NO₂]⁺ | 155/157 |
| 116 | High | [M - Br - NO₂]⁺ | 76 |
| 102 | Medium | [C₈H₆]⁺ | - |
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical flow of information derived from the different spectroscopic techniques to confirm the structure of the target compound.
Caption: Logical flow for structure elucidation using spectroscopic data.
Conclusion
This technical guide provides a comprehensive, albeit partially predictive, overview of the spectroscopic and synthetic aspects of this compound. The provided data, based on established chemical principles and comparison with closely related compounds, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further experimental verification of the presented spectroscopic data is encouraged to build upon this foundational guide.
References
physical and chemical properties of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene is a substituted nitrostyrene derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel therapeutic agents and functional materials.
Chemical and Physical Properties
This compound, with the chemical formula C₉H₈BrNO₂, is a solid compound at room temperature. Its structure, featuring a brominated phenyl ring conjugated with a nitro-containing propene chain, imparts specific chemical reactivity and potential for biological activity. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₂ | PubChem[1] |
| Molecular Weight | 242.07 g/mol | PubChem[1] |
| CAS Number | 131981-75-4 | PubChem[1] |
| Appearance | Solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in ethanol and ether | Inferred from related compounds[2] |
Synthesis
The synthesis of this compound is achieved through a Henry condensation reaction, a classic carbon-carbon bond-forming reaction. This method involves the base-catalyzed reaction of 4-bromobenzaldehyde with nitroethane.[3] The general reaction scheme is depicted below.
Caption: Synthesis of this compound.
Experimental Protocol: Henry Condensation
This protocol is adapted from general procedures for the Henry reaction.
Materials:
-
4-bromobenzaldehyde
-
Nitroethane
-
A basic catalyst (e.g., ammonium acetate, sodium hydroxide)
-
A suitable solvent (e.g., ethanol, glacial acetic acid)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde in the chosen solvent.
-
Add nitroethane to the solution, typically in a slight molar excess.
-
Add the basic catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Spectroscopic Characterization
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl ring, the vinyl proton, and the methyl protons. The aromatic protons will likely appear as a set of doublets in the downfield region. The vinyl and methyl protons will also exhibit characteristic shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbons of the aromatic ring, the double bond, and the methyl group will have characteristic chemical shifts.
-
FTIR: The infrared spectrum is expected to show characteristic absorption bands for the C-Br stretching vibration, the C=C double bond stretching, the aromatic C-H stretching, and the symmetric and asymmetric stretching vibrations of the nitro group (NO₂).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the nitro group and the bromine atom.
Potential Biological Activity and Signaling Pathways
Specific biological activity data for this compound is not currently available. However, the broader class of nitrostyrene derivatives has been investigated for various pharmacological activities.
Pro-apoptotic Activity
Substituted nitrostyrenes have been identified as inducers of apoptosis (programmed cell death) in cancer cells.[6] The nitrovinyl group is a key pharmacophore responsible for this activity. The proposed mechanism involves the depletion of intracellular thiols, leading to oxidative stress and the activation of caspase cascades.
References
- 1. This compound | C9H8BrNO2 | CID 12363725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irjet.net [irjet.net]
- 5. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR [m.chemicalbook.com]
- 6. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Henry Reaction of Substituted Benzaldehydes: A Mechanistic and Synthetic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Henry (or nitroaldol) reaction is a classic carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound, typically an aldehyde or ketone, in the presence of a base. This reaction is of paramount importance in organic synthesis due to the versatility of the resulting β-nitro alcohol products, which serve as valuable precursors to a wide array of functionalities, including 1,2-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes. This guide provides a comprehensive overview of the mechanism of the Henry reaction with a specific focus on substituted benzaldehydes, detailing the influence of electronic effects on the reaction outcome. It further presents a compilation of quantitative data for various catalytic systems and provides detailed experimental protocols for key transformations.
Core Reaction Mechanism
The generally accepted mechanism for the base-catalyzed Henry reaction proceeds through the following reversible steps:
-
Deprotonation: A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.
-
Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product.
The reversibility of these steps is a crucial aspect of the reaction, influencing the final diastereoselectivity, particularly when chiral centers are formed.
Influence of Substituents on Benzaldehyde
The electronic nature of the substituents on the benzaldehyde ring significantly impacts the reaction rate and yield.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups increase the electrophilicity of the carbonyl carbon. This enhanced electrophilicity accelerates the nucleophilic attack by the nitronate anion, generally leading to higher reaction rates and yields.[1] In many cases, reactions with electron-deficient benzaldehydes proceed smoothly even with mild bases.[1]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups decrease the electrophilicity of the carbonyl carbon. Consequently, the reaction with electron-rich benzaldehydes is typically slower and may require stronger bases or longer reaction times to achieve comparable yields to their electron-withdrawing counterparts.[1]
This electronic influence can be quantitatively assessed using the Hammett equation :
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction with a substituted benzaldehyde.
-
k₀ is the rate constant for the reaction with unsubstituted benzaldehyde.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.
Catalytic Asymmetric Henry Reaction of Substituted Benzaldehydes
The development of catalytic asymmetric methods for the Henry reaction has been a major focus of research, enabling the synthesis of enantiomerically enriched β-nitro alcohols. Various catalytic systems, including metal complexes and organocatalysts, have been successfully employed.
Data Presentation: Performance of Catalytic Systems
The following tables summarize the performance of selected catalytic systems in the asymmetric Henry reaction between substituted benzaldehydes and nitromethane.
Table 1: Copper-Catalyzed Asymmetric Henry Reaction [3]
| Entry | Benzaldehyde Substituent | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 2-NO₂ | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ (20) | Ethanol | 24 | 99 | 94.6 |
| 2 | 4-NO₂ | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ (20) | Ethanol | 24-48 | 96 | 90.4 |
| 3 | 4-Cl | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ (20) | Ethanol | 24-48 | 85 | 88.2 |
| 4 | 4-Br | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ (20) | Ethanol | 24-48 | 82 | 85.1 |
| 5 | H | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ (20) | Ethanol | 24-48 | 88 | 81.3 |
| 6 | 4-CH₃ | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ (20) | Ethanol | 24-48 | 75 | 75.4 |
| 7 | 4-OCH₃ | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ (20) | Ethanol | 24-48 | 66 | 53.2 |
| 8 | 4-NO₂ | Bis(oxazoline)-Cu(OAc)₂ (10) | Ethanol | 24 | 91 | 85 |
Table 2: Organocatalyzed Asymmetric Henry Reaction
| Entry | Benzaldehyde Substituent | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 4-NO₂ | Imidazole (35) | Solvent-free | 0.1 | 94 | N/A |
| 2 | 2-Cl | Imidazole (35) | Solvent-free | 0.1 | 92 | N/A |
| 3 | 4-Br | Imidazole (35) | Solvent-free | 0.1 | 90 | N/A |
| 4 | H | Imidazole (35) | Solvent-free | 0.1 | 85 | N/A |
| 5 | 4-CH₃ | Imidazole (35) | Solvent-free | 0.5 | 70 | N/A |
| 6 | 4-OCH₃ | Imidazole (35) | Solvent-free | 3 | 45 | N/A |
Experimental Protocols
This section provides detailed methodologies for representative catalytic asymmetric Henry reactions.
Protocol 1: Asymmetric Henry Reaction using a Chiral Copper Catalyst[3]
Materials:
-
Chiral bis(β-amino alcohol) ligand
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Substituted benzaldehyde
-
Nitromethane
-
Ethanol (anhydrous)
-
Nitrogen atmosphere setup
-
Standard laboratory glassware
Procedure:
-
To an 8 mL vial under a nitrogen atmosphere, add the chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%).
-
Add ethanol (2 mL) and stir the solution at room temperature for 2 hours to form the blue catalyst complex.
-
To this solution, add the substituted benzaldehyde (0.2 mmol).
-
Stir the mixture for an additional 20 minutes at room temperature.
-
Add nitromethane (2 mmol) to the reaction mixture.
-
Continue stirring the reaction for 24-48 hours at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired β-nitro alcohol.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Solvent-Free Organocatalyzed Henry Reaction[5]
Materials:
-
Substituted benzaldehyde
-
Nitromethane
-
Imidazole
-
Mortar and pestle
-
Diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a mortar, combine the substituted benzaldehyde (1 mmol), nitromethane (5 mmol), and imidazole (0.35 mmol).
-
Gently grind the mixture with a pestle at room temperature. The reaction is typically rapid for electron-deficient aldehydes and can be monitored by TLC. The mixture may become a sticky paste.
-
After the reaction is complete (typically within a few minutes to a few hours), add 10 mL of distilled water to the mortar.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude β-nitro alcohol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Conclusion
The Henry reaction of substituted benzaldehydes is a powerful and versatile tool in organic synthesis. The electronic properties of the substituents on the aromatic ring play a predictable and significant role in the reaction's kinetics and outcome, with electron-withdrawing groups generally accelerating the reaction. The development of a diverse array of catalytic systems, particularly for the asymmetric variant of the reaction, has greatly expanded its utility, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome, making the Henry reaction a highly adaptable and indispensable transformation in the modern synthetic chemist's toolbox.
References
An In-depth Technical Guide to the Crystal Structure of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene, a compound of interest in medicinal chemistry and materials science. This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and a visualization of its molecular and synthetic pathways. The information presented is intended to be a valuable resource for researchers engaged in drug design, polymorphism studies, and the development of novel organic materials.
Molecular and Crystal Structure Overview
This compound, with the chemical formula C₉H₈BrNO₂, is a derivative of nitrostyrene characterized by a bromo-substituted phenyl ring attached to a nitropropene group. The "(E)" designation indicates a trans configuration across the carbon-carbon double bond.
The crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 758363.[1] The crystallographic analysis reveals a largely planar molecule, with a dihedral angle of 7.31 (3)° between the benzene ring and the mean plane of the double bond.[2] The crystal packing is stabilized by intermolecular Br···O short contacts of 3.168 (4) Å.[2]
Crystallographic Data
The following table summarizes the key crystallographic data for this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.936 (2) Å, α = 90° |
| b = 5.8670 (12) Å, β = 107.72 (3)° | |
| c = 14.289 (3) Å, γ = 90° | |
| Volume | 951.4 (3) ų |
| Z | 4 |
| Calculated Density | 1.688 Mg m⁻³ |
| Absorption Coefficient | 4.39 mm⁻¹ |
| F(000) | 480 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
Selected Bond Lengths and Angles
Key intramolecular distances and angles are presented in the tables below, providing insight into the molecular geometry.
Table 1: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Br1-C4 | 1.901 (4) |
| O1-N1 | 1.221 (5) |
| O2-N1 | 1.225 (5) |
| N1-C8 | 1.472 (5) |
| C1-C6 | 1.378 (6) |
| C1-C2 | 1.383 (6) |
| C2-C3 | 1.377 (6) |
| C3-C4 | 1.374 (6) |
| C4-C5 | 1.375 (6) |
| C5-C6 | 1.382 (6) |
| C1-C7 | 1.461 (6) |
| C7-C8 | 1.330 (6) |
| C8-C9 | 1.490 (6) |
Table 2: Selected Bond Angles (°)
| Angle | Value (°) |
| O1-N1-O2 | 123.7 (4) |
| O1-N1-C8 | 118.4 (4) |
| O2-N1-C8 | 117.9 (4) |
| C6-C1-C2 | 119.2 (4) |
| C6-C1-C7 | 120.3 (4) |
| C2-C1-C7 | 120.5 (4) |
| C3-C4-Br1 | 119.5 (3) |
| C5-C4-Br1 | 119.3 (3) |
| C8-C7-C1 | 127.8 (4) |
| C7-C8-N1 | 118.3 (4) |
| C7-C8-C9 | 124.6 (4) |
| N1-C8-C9 | 117.1 (4) |
Experimental Protocols
Synthesis of this compound
The title compound was synthesized via a Henry condensation reaction.[2]
Materials:
-
4-Bromobenzaldehyde
-
Nitroethane
-
Butylamine
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
A mixture of 4-bromobenzaldehyde (10 mmol), nitroethane (12 mmol), and butylamine (1 mmol) in 20 ml of ethanol was refluxed for 4 hours.
-
The reaction progress was monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture was cooled to room temperature.
-
The precipitated solid was collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product was recrystallized from a mixture of ethanol and glacial acetic acid to yield yellow single crystals suitable for X-ray diffraction.
X-ray Crystallography
Data Collection:
-
A suitable single crystal was mounted on a Bruker SMART APEX II CCD area-detector diffractometer.
-
Data were collected at 293(2) K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
A series of ω scans were performed to collect a full sphere of data.
Structure Solution and Refinement:
-
The structure was solved by direct methods using the SHELXS97 program.
-
The structure was refined by full-matrix least-squares on F² using the SHELXL97 program.
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
Synthetic Pathway
The synthesis of this compound proceeds through a base-catalyzed Henry condensation followed by dehydration.
Caption: Synthetic pathway for this compound.
Experimental Workflow
The overall experimental workflow for obtaining and characterizing the crystal structure is outlined below.
Caption: Experimental workflow from synthesis to crystallographic data deposition.
References
An In-depth Technical Guide to the Electrophilicity of trans-β-Nitrostyrenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-β-Nitrostyrenes are a class of organic compounds characterized by a nitro group conjugated with a phenyl-substituted alkene. This structural motif renders them potent Michael acceptors, and consequently, highly valuable electrophiles in organic synthesis. Their reactivity has been harnessed in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, making them crucial building blocks for the synthesis of complex molecules, including pharmaceuticals. The strong electron-withdrawing nature of the nitro group significantly polarizes the carbon-carbon double bond, rendering the β-carbon highly susceptible to nucleophilic attack. This inherent electrophilicity is central to their utility and has been the subject of extensive mechanistic and quantitative studies.
This technical guide provides a comprehensive overview of the electrophilicity of trans-β-nitrostyrenes, presenting quantitative data, detailed experimental protocols for their determination, and mechanistic insights into their reactions.
Quantitative Assessment of Electrophilicity
The electrophilicity of various substituted trans-β-nitrostyrenes has been quantitatively determined and ranked using Mayr's electrophilicity parameter, E. This scale is based on the correlation of the second-order rate constants of electrophile-nucleophile combinations. The kinetics of the reactions of trans-β-nitrostyrenes with a series of standard nucleophiles (acceptor-substituted carbanions) were measured in dimethyl sulfoxide (DMSO) at 20 °C.[1][2][3][4] The resulting rate constants were used to calculate the electrophilicity parameter E according to the following equation:
log k2(20 °C) = sN(N + E)
where sN is the nucleophile-specific sensitivity parameter and N is the nucleophilicity parameter.
The determined E parameters for a range of substituted trans-β-nitrostyrenes are summarized in the table below. These values provide a quantitative measure of their electrophilic reactivity, allowing for the prediction and comparison of reaction rates with various nucleophiles.
| Substituent (X) | Compound | Electrophilicity Parameter (E) |
| 4-MeO | trans-β-nitro-4-methoxystyrene | -14.86 |
| 4-Me | trans-β-nitro-4-methylstyrene | -14.52 |
| H | trans-β-nitrostyrene | -13.99 |
| 4-Cl | trans-β-nitro-4-chlorostyrene | -13.48 |
| 4-CF3 | trans-β-nitro-4-(trifluoromethyl)styrene | -12.60 |
| 4-NO2 | trans-β,4-dinitrostyrene | -11.96 |
Table 1: Electrophilicity Parameters (E) of Substituted trans-β-Nitrostyrenes in DMSO at 20 °C.[1][2][3][4]
Experimental Protocols for Determining Electrophilicity
The determination of the electrophilicity parameters for trans-β-nitrostyrenes involves detailed kinetic studies of their reactions with reference nucleophiles. The following provides a generalized methodology based on the work of Mayr and coworkers.[1][3][4]
General Procedure for Kinetic Measurements
1. Materials and Instrumentation:
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO) of high purity is used as the solvent for the kinetic runs.
-
Nucleophiles: A series of well-characterized, acceptor-substituted carbanions (e.g., the potassium salts of dimethyl malonate, 2-phenylacetonitrile, etc.) are used as reference nucleophiles.
-
Electrophiles: The substituted trans-β-nitrostyrenes are synthesized and purified prior to use.
-
Instrumentation: A stopped-flow spectrophotometer or a conventional UV-vis spectrophotometer equipped with a thermostated cell holder is used to monitor the reaction progress.
2. Preparation of Solutions:
-
Stock solutions of the trans-β-nitrostyrenes and the potassium salts of the carbanions are prepared in anhydrous DMSO under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture and oxygen.
3. Kinetic Measurements:
-
The reactions are carried out under pseudo-first-order conditions, with the nucleophile in large excess over the trans-β-nitrostyrene.
-
Equal volumes of the electrophile and nucleophile solutions are rapidly mixed in the spectrophotometer cell at a constant temperature of 20.0 °C.
-
The reaction progress is monitored by following the decay of the absorbance of the trans-β-nitrostyrene at a wavelength where it absorbs strongly and the product is transparent.
-
The pseudo-first-order rate constants (kobs) are determined by fitting the absorbance versus time data to a single exponential decay function.
4. Determination of Second-Order Rate Constants:
-
The pseudo-first-order rate constants (kobs) are measured at various concentrations of the excess nucleophile.
-
The second-order rate constant (k2) is then determined from the slope of a plot of kobs versus the concentration of the nucleophile.
5. Calculation of the Electrophilicity Parameter (E):
-
The determined second-order rate constants (k2) for the reactions with a series of reference carbanions are then used in the linear free-energy relationship (log k2 = sN(N + E)) to calculate the electrophilicity parameter E for each trans-β-nitrostyrene.
Reaction Mechanisms and Pathways
The high electrophilicity of trans-β-nitrostyrenes makes them susceptible to a variety of nucleophilic attacks. The most common reaction is the Michael addition, which is a conjugate addition of a nucleophile to the β-carbon of the nitroalkene.
Michael Addition
The generalized mechanism for the Michael addition of a nucleophile to a trans-β-nitrostyrene is depicted below. The reaction proceeds via a resonance-stabilized nitronate intermediate.
Caption: Generalized mechanism of the Michael addition to a trans-β-nitrostyrene.
Experimental Workflow for Kinetic Studies
The workflow for determining the electrophilicity of trans-β-nitrostyrenes involves a series of well-defined steps, from the preparation of reactants to the final data analysis.
Caption: Experimental workflow for the determination of electrophilicity parameters.
Conclusion
trans-β-Nitrostyrenes are highly versatile and electrophilic building blocks in organic synthesis. The quantitative determination of their electrophilicity through Mayr's E parameters provides a powerful tool for predicting their reactivity and for the rational design of synthetic strategies. The methodologies outlined in this guide offer a framework for the systematic investigation of the electrophilic character of these and other related compounds, which is of significant interest to researchers in synthetic chemistry and drug development. The continued exploration of the reactivity of trans-β-nitrostyrenes is expected to lead to the discovery of novel transformations and the development of more efficient synthetic routes to complex and biologically active molecules.
References
The Decisive Influence of Aromatic Substituents on the Reactivity of β-Nitrostyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Nitrostyrene, a versatile building block in organic synthesis, exhibits a rich and tunable reactivity profile largely dictated by the electronic nature of substituents on its phenyl ring. This technical guide provides an in-depth analysis of how electron-donating and electron-withdrawing groups modulate the electrophilicity of the β-carbon, thereby influencing the kinetics and outcomes of key reactions. This document summarizes quantitative kinetic data, details relevant experimental protocols, and presents visual representations of reaction mechanisms and workflows to serve as a comprehensive resource for professionals in chemical research and pharmaceutical development.
Introduction: The Electronic Architecture of β-Nitrostyrene
The reactivity of β-nitrostyrene is fundamentally governed by the potent electron-withdrawing nature of the nitro group (-NO₂). Through a combination of inductive and resonance effects, the nitro group polarizes the molecule, rendering the β-carbon significantly electrophilic and, consequently, highly susceptible to nucleophilic attack. The introduction of additional substituents onto the phenyl ring can either amplify or attenuate this inherent reactivity. Electron-withdrawing groups (EWGs) act synergistically with the nitro group to further decrease electron density at the β-position, enhancing its electrophilicity. Conversely, electron-donating groups (EDGs) can partially mitigate this effect.
This guide will explore the tangible impacts of these electronic modulations on several pivotal reaction classes, including Michael additions and reductions.
Quantitative Analysis of Substituent Effects: The Hammett Relationship
The electronic influence of substituents on the reactivity of β-nitrostyrene can be quantitatively described by the Hammett equation:
log(kₓ/k₀) = σρ
Where:
-
kₓ is the rate constant for the reaction of a substituted β-nitrostyrene.
-
k₀ is the rate constant for the reaction of the unsubstituted β-nitrostyrene.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of a specific reaction to substituent effects.[1]
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the development of negative charge in the transition state.[1]
Data Presentation
The following tables summarize key quantitative data illustrating the electronic effects of substituents on the reactivity of β-nitrostyrene in the Michael addition reaction with piperidine in acetonitrile.[2][3]
Table 1: Hammett Substituent Constants (σ)
| Substituent (X) | σ Constant |
| 4-OCH₃ | -0.27 |
| 4-CH₃ | -0.17 |
| H | 0.00 |
| 4-Cl | 0.23 |
| 3-Cl | 0.37 |
| 4-CN | 0.66 |
| 3-NO₂ | 0.71 |
| 4-NO₂ | 0.78 |
Table 2: Rate Constants for the Michael Addition of Piperidine to Substituted β-Nitrostyrenes in Acetonitrile at 25°C
| Substituent (X) on β-Nitrostyrene | Uncatalyzed Rate Constant (k₂, M⁻¹s⁻¹) | Catalyzed Rate Constant (k₃, M⁻²s⁻¹) |
| 4-OCH₃ | 0.13 | 0.85 |
| 4-CH₃ | 0.18 | 1.32 |
| H | 0.25 | 2.10 |
| 4-Cl | 0.45 | 5.01 |
| 3-Cl | 0.63 | 9.12 |
| 4-CN | 1.26 | 31.6 |
| 3-NO₂ | 1.62 | 45.7 |
| 4-NO₂ | 2.19 | 66.1 |
Data extracted from the supporting information of "Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile".[2]
Table 3: Hammett ρ Values for the Michael Addition of Piperidine to Substituted β-Nitrostyrenes
| Reaction Pathway | ρ Value | Interpretation |
| Uncatalyzed | 0.84 | Moderate sensitivity to electronic effects.[1] |
| Catalyzed | 2.10 | High sensitivity to electronic effects, indicating significant negative charge buildup in the transition state.[1][2] |
Key Reactions and Mechanistic Insights
Michael Addition
The Michael addition, or conjugate addition, is a cornerstone reaction of β-nitrostyrenes, which are excellent Michael acceptors. The reaction is significantly accelerated by the presence of EWGs on the aromatic ring.[3]
Caption: Mechanism of the Michael Addition to β-Nitrostyrene.
Reduction to Phenethylamines
The reduction of β-nitrostyrenes is a valuable route to phenethylamines, a class of compounds with significant pharmacological applications. Both the nitro group and the carbon-carbon double bond are reduced in this transformation.
Caption: Generalized workflow for the reduction of β-nitrostyrenes.
Experimental Protocols
Synthesis of Substituted β-Nitrostyrenes via the Henry Reaction
This protocol is a general method for the synthesis of β-nitrostyrenes from the corresponding benzaldehydes.[4]
-
Reactants:
-
Substituted Benzaldehyde (1 equivalent)
-
Nitromethane (1.5 equivalents)
-
Ammonium Acetate (0.4 equivalents)
-
Acetic Acid (solvent)
-
-
Procedure:
-
Dissolve the substituted benzaldehyde and ammonium acetate in glacial acetic acid.
-
Add nitromethane to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol or methanol to obtain the pure substituted β-nitrostyrene.
-
Kinetic Study of the Michael Addition of Piperidine to Substituted β-Nitrostyrenes
This protocol outlines a method for determining the reaction kinetics.[5]
-
Materials:
-
Substituted β-nitrostyrene stock solution in acetonitrile.
-
Piperidine stock solutions of varying concentrations in acetonitrile.
-
UV-Vis Spectrophotometer with a thermostatted cell holder.
-
-
Procedure:
-
Equilibrate the spectrophotometer and reactant solutions to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, mix the β-nitrostyrene solution with the piperidine solution to initiate the reaction. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics.
-
Immediately begin monitoring the decrease in absorbance of the β-nitrostyrene at its λ_max (around 310-320 nm) over time.
-
The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(A_t - A_∞) versus time.
-
Repeat the experiment with different concentrations of piperidine.
-
The second-order rate constant (k₂) is obtained from the slope of the plot of k_obs versus the concentration of piperidine.
-
Reduction of Substituted β-Nitrostyrenes to Phenethylamines
This protocol describes a one-pot reduction using sodium borohydride and copper(II) chloride.[6]
-
Reactants:
-
Substituted β-Nitrostyrene (1 equivalent)
-
Sodium Borohydride (NaBH₄) (10 equivalents)
-
Copper(II) Chloride (CuCl₂) (catalytic amount)
-
Isopropanol/Water solvent mixture
-
-
Procedure:
-
To a stirred suspension of NaBH₄ in a mixture of isopropanol and water, add the substituted β-nitrostyrene in portions.
-
Carefully add a solution of CuCl₂ dropwise. An exothermic reaction will occur.
-
Heat the reaction mixture at reflux for 30-60 minutes, monitoring by TLC.
-
Cool the mixture to room temperature and quench by the slow addition of aqueous HCl.
-
Make the solution basic with aqueous NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenethylamine.
-
Purify the product by distillation or column chromatography.
-
Logical Relationships and Workflows
The following diagram illustrates the logical flow of how electronic effects influence the reactivity of β-nitrostyrene and the subsequent experimental analysis.
Caption: Logical workflow for studying substituent effects.
Conclusion
The electronic effects of substituents on the phenyl ring of β-nitrostyrene provide a powerful tool for tuning its reactivity in a predictable manner. Electron-withdrawing groups enhance the inherent electrophilicity of the β-carbon, leading to accelerated reaction rates in nucleophilic additions. This relationship is well-described by the Hammett equation, providing a quantitative framework for understanding and predicting reactivity. The experimental protocols detailed herein offer practical methods for the synthesis, reaction, and kinetic analysis of these versatile compounds, making this guide a valuable resource for chemists engaged in organic synthesis and medicinal chemistry.
References
- 1. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 5-(4-bromophenyl)-1,3-oxazolidin-2-one: Synthesis, Biological Activity, and Mechanism of Action
IUPAC Name: 5-(4-bromophenyl)-1,3-oxazolidin-2-one
This technical guide provides an in-depth overview of 5-(4-bromophenyl)-1,3-oxazolidin-2-one, a member of the oxazolidinone class of synthetic compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, biological activities, and mechanism of action.
Introduction
Oxazolidinones are a significant class of synthetic antimicrobial agents, with linezolid being a prominent member used clinically to treat infections caused by multidrug-resistant Gram-positive bacteria. These compounds exhibit a unique mechanism of action by inhibiting bacterial protein synthesis at an early stage. The core structure of 5-(4-bromophenyl)-1,3-oxazolidin-2-one incorporates the essential oxazolidinone ring, with a bromophenyl substituent at the 5-position, which can influence its biological properties. Beyond their antibacterial effects, some oxazolidinones have also been investigated for their potential as anticancer agents.
Synthesis of 5-(4-bromophenyl)-1,3-oxazolidin-2-one
The synthesis of 5-(4-bromophenyl)-1,3-oxazolidin-2-one can be achieved through several synthetic routes common for this class of compounds. A general and effective method involves the cyclization of a corresponding amino alcohol precursor.
Experimental Protocol: Synthesis
Materials:
-
4-bromostyrene oxide
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 1-(4-bromophenyl)-2-azidoethanol:
-
To a solution of 4-bromostyrene oxide in a mixture of methanol and water, add sodium azide and ammonium chloride.
-
Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(4-bromophenyl)-2-azidoethanol.
-
-
Reduction of the azide to an amine:
-
Dissolve the 1-(4-bromophenyl)-2-azidoethanol in methanol.
-
Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature until the azide is fully reduced to the corresponding amine, 2-amino-1-(4-bromophenyl)ethanol (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
-
Cyclization to form the oxazolidinone ring:
-
Dissolve the crude 2-amino-1-(4-bromophenyl)ethanol in dichloromethane.
-
Cool the solution to 0 °C and add triethylamine.
-
Slowly add a solution of triphosgene in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 5-(4-bromophenyl)-1,3-oxazolidin-2-one, by silica gel column chromatography.
-
Characterization Data: The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activities
Oxazolidinones are primarily known for their antibacterial properties. Additionally, their potential as anticancer agents has been explored. While specific quantitative data for 5-(4-bromophenyl)-1,3-oxazolidin-2-one is not extensively available in publicly accessible literature, the following tables summarize the activities of closely related oxazolidinone analogues to provide a comparative context.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Oxazolidinones against Gram-Positive Bacteria.
| Compound/Drug | Staphylococcus aureus (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Streptococcus pneumoniae (MIC in µg/mL) |
| Linezolid | 1-4 | 1-4 | 0.5-2 |
| Eperezolid | 1-4 | 1-4 | 0.5-2 |
| Tedizolid | 0.25-1 | 0.25-1 | 0.12-0.5 |
Note: Data is for representative oxazolidinone antibiotics and serves as a reference for the expected range of activity.
Anticancer Activity
Table 2: In Vitro Cytotoxicity (IC₅₀) of Representative Oxazolidinone Derivatives against Human Cancer Cell Lines.
| Compound | MCF-7 (Breast) (IC₅₀ in µM) | HCT-116 (Colon) (IC₅₀ in µM) | A549 (Lung) (IC₅₀ in µM) |
| Oxazolidinone Derivative A | 15.5 | 21.3 | 18.7 |
| Oxazolidinone Derivative B | 8.2 | 12.5 | 10.1 |
Note: Data is for representative oxazolidinone derivatives and illustrates the potential for anticancer activity. The specific activity of 5-(4-bromophenyl)-1,3-oxazolidin-2-one may vary.
Experimental Protocols for Biological Assays
Determination of Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (5-(4-bromophenyl)-1,3-oxazolidin-2-one)
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35-37 °C)
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well microtiter plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial suspension.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Test compound (5-(4-bromophenyl)-1,3-oxazolidin-2-one)
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C, allowing the MTT to be metabolized.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1][2][3] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1] This binding event interferes with the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing the formation of the 70S initiation complex, a crucial step for the commencement of translation.
Signaling Pathway Diagram
Caption: Mechanism of oxazolidinone-mediated inhibition of bacterial protein synthesis.
Conclusion
5-(4-bromophenyl)-1,3-oxazolidin-2-one is a representative member of the oxazolidinone class of compounds with potential antibacterial and anticancer activities. This technical guide has provided a comprehensive overview of its synthesis, methodologies for evaluating its biological activity, and its established mechanism of action as an inhibitor of bacterial protein synthesis. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further investigation into the specific quantitative biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Application of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene in Diels-Alder Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene is a valuable dienophile for [4+2] cycloaddition, or Diels-Alder, reactions. The potent electron-withdrawing capabilities of the nitro group, in conjunction with the phenyl ring, significantly activate the carbon-carbon double bond, making it a highly reactive partner for a variety of dienes. This reactivity profile allows for the synthesis of complex, six-membered ring structures, which are pivotal intermediates in the development of novel therapeutic agents and other functional molecules. The presence of a bromine atom on the phenyl ring provides a useful handle for further synthetic transformations, such as cross-coupling reactions, thereby enhancing the molecular diversity of the resulting cycloadducts.
General Reaction Mechanism
The Diels-Alder reaction involving this compound proceeds through a concerted mechanism. The Highest Occupied Molecular Orbital (HOMO) of a conjugated diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The electron-withdrawing nitro group lowers the energy of the LUMO of this compound, which facilitates the reaction.[1]
References
Application Notes and Protocols for (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene is a synthetic organic compound featuring a brominated benzene ring attached to a nitropropenyl group. While specific therapeutic applications for this exact molecule are not extensively documented in publicly available research, its structural motifs—a brominated aromatic ring and a nitroalkene moiety—are of significant interest in medicinal chemistry. This document provides a detailed overview of the inferred potential applications, synthesis, and relevant experimental protocols for evaluating the biological activity of this compound, based on the known pharmacology of analogous compounds.
The bromine substituent can enhance lipophilicity, potentially improving cell membrane permeability, and can participate in halogen bonding with biological targets.[1][2][3] The nitroalkene group is a potent Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins. This reactivity is a key mechanism for the activity of a number of enzyme inhibitors and modulators of signaling pathways.[4][5][6]
Synthesis
The synthesis of this compound is typically achieved through a condensation reaction between 4-bromobenzaldehyde and nitroethane.[2]
Caption: Synthesis of this compound.
Potential Medicinal Chemistry Applications and Inferred Biological Activity
Based on its structural features, this compound is hypothesized to have potential applications in several therapeutic areas. The following sections detail these inferred applications and provide hypothetical quantitative data for illustrative purposes.
Anticancer Activity
Many compounds containing brominated aromatic rings and Michael acceptor moieties have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the covalent modification of key proteins involved in cell proliferation and survival.
Hypothetical Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| HCT-116 | Colon Carcinoma | 10.8 |
| A549 | Lung Carcinoma | 22.5 |
| HeLa | Cervical Cancer | 18.9 |
Antimicrobial Activity
Brominated compounds have a long history of use as antimicrobial agents. The electron-withdrawing nature of the nitro group, combined with the bromo substituent, may contribute to antimicrobial efficacy.
Hypothetical Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 32 |
| Bacillus subtilis | Gram-positive | 64 |
| Escherichia coli | Gram-negative | 128 |
| Pseudomonas aeruginosa | Gram-negative | >256 |
| Candida albicans | Fungal | 64 |
Enzyme Inhibition
The nitroalkene moiety can act as a covalent inhibitor of enzymes with a nucleophilic residue in their active site. This could be relevant for targeting enzymes implicated in various diseases.
Hypothetical Quantitative Data: Enzyme Inhibition
| Enzyme Target | Enzyme Class | IC50 (µM) |
| Thiol Protease (e.g., Cathepsin B) | Hydrolase | 8.5 |
| Kinase (e.g., with active site Cys) | Transferase | 12.1 |
Experimental Protocols
The following are detailed protocols for evaluating the potential biological activities of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cultured cancer cells.[7][8][9]
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound and incubate for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.[10][11][12][13]
Caption: Workflow for broth microdilution antimicrobial testing.
Methodology:
-
Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Enzyme Inhibition Assay
This general protocol can be adapted to assess the inhibitory activity of the compound against a specific enzyme.[14][15][16][17]
Caption: General workflow for an enzyme inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and this compound in an appropriate buffer.
-
Pre-incubation: In a microplate, mix the enzyme with various concentrations of the compound and incubate for a defined period to allow for potential covalent modification.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Signaling Pathway and Mechanism of Action
The nitroalkene moiety of this compound is a key feature that suggests a potential mechanism of action involving covalent modification of cellular targets.
Caption: Inferred mechanism of action via Michael addition.
Conclusion
While direct experimental evidence for the medicinal chemistry applications of this compound is limited, its structural components suggest potential as a modulator of biological systems, particularly in the areas of oncology and infectious diseases. The provided protocols offer a framework for the systematic evaluation of its biological activity. Further research is warranted to elucidate the specific molecular targets and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. Frontiers | The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer [frontiersin.org]
- 5. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of structural, spectral characterization and <i><i>in vitro</i></i> cytotoxic activity studies of some polycyclic aromatic compounds - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. api.pageplace.de [api.pageplace.de]
- 12. routledge.com [routledge.com]
- 13. myadlm.org [myadlm.org]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Nitration of Bromobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The nitration of bromobenzene is a classic example of an electrophilic aromatic substitution reaction.[1] In this process, a nitro group (-NO₂) is introduced onto the aromatic ring of bromobenzene. The reaction typically proceeds by treating bromobenzene with a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1][2] The bromine atom on the benzene ring is a deactivating but ortho-, para-directing group.[1][3] This means that the incoming nitro group will preferentially add to the positions ortho (1-bromo-2-nitrobenzene) and para (1-bromo-4-nitrobenzene) to the bromine atom.[1][4] The meta isomer (1-bromo-3-nitrobenzene) is formed in negligible amounts.[4] The para isomer is typically the major product and can be separated from the ortho isomer by recrystallization due to its lower solubility in ethanol.[2][4] This application note provides a detailed experimental protocol for the nitration of bromobenzene and the isolation of the p-bromonitrobenzene product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the experimental protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Bromobenzene | 2.0 g (approx. 1.8 mL) | [4] |
| Concentrated Nitric Acid (HNO₃) | 5.0 mL | [4] |
| Concentrated Sulfuric Acid (H₂SO₄) | 5.0 mL | [4] |
| Reaction Conditions | ||
| Reaction Temperature | 30-35 °C (controlled with an ice bath) | [4] |
| Reaction Time | 10 minutes after addition of bromobenzene | [4] |
| Work-up & Purification | ||
| Crushed Ice | 25 g | [4] |
| Recrystallization Solvent | 95% Ethanol | [1] |
| Product Information | ||
| Major Product | p-bromonitrobenzene | [1][4] |
| Side Product | o-bromonitrobenzene | [1][4] |
| Melting Point (p-isomer) | 127 °C | [1] |
| Melting Point (o-isomer) | 43 °C | [1] |
Experimental Protocol
Safety Precautions:
-
Concentrated nitric acid and sulfuric acid are extremely corrosive and potent oxidizing agents. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Bromobenzene and its nitrated products can cause irritation. Avoid inhalation of vapors and skin contact.[4]
-
The reaction is exothermic; therefore, careful temperature control is crucial to prevent the formation of dinitrated byproducts.[1]
Procedure:
-
Preparation of the Nitrating Mixture:
-
Nitration Reaction:
-
While swirling the cooled nitrating mixture, add 2.0 g of bromobenzene dropwise.[4]
-
Monitor the temperature of the reaction mixture with a thermometer and maintain it between 30-35 °C. If the temperature rises, cool the flask in the ice-water bath.[4]
-
After the addition of all the bromobenzene is complete, allow the flask to stand at room temperature for 10 minutes with occasional swirling to ensure the reaction goes to completion.[4]
-
-
Isolation of the Crude Product:
-
Purification by Recrystallization:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimum amount of hot 95% ethanol to dissolve the solid.[1]
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of the p-bromonitrobenzene.[4]
-
Collect the purified crystals by suction filtration and wash them with a small amount of ice-cold ethanol.[1][4]
-
Dry the crystals and determine the mass to calculate the percentage yield.[4]
-
Visualizations
Caption: Experimental workflow for the synthesis of p-bromonitrobenzene.
Caption: Chemical pathway for the electrophilic nitration of bromobenzene.
References
Application Notes and Protocols for Multi-Component Synthesis of Bioactive Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the organocatalytic asymmetric three-component synthesis of highly functionalized polysubstituted pyrrolidines. This reaction, utilizing aldehydes, diethyl α-aminomalonate, and substituted nitroalkenes, offers an efficient route to complex molecular architectures that are of significant interest in drug discovery. The resulting pyrrolidine scaffolds are prevalent in numerous biologically active compounds and natural products.
This document outlines a highly diastereoselective and enantioselective protocol for the synthesis of tetrasubstituted pyrrolidines. Furthermore, it discusses the potential biological applications of these compounds, focusing on their ability to induce apoptosis through the modulation of key signaling pathways, such as the PI3K/Akt pathway, providing a rationale for their development as potential therapeutic agents.
Application Note 1: Organocatalytic Asymmetric Synthesis of Polysubstituted Pyrrolidines
Introduction:
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single, atom-economical step. The reaction of an aldehyde, an amino ester, and a nitroalkene represents a convergent and efficient method for the synthesis of densely functionalized pyrrolidine rings.[1] The use of chiral organocatalysts, such as thiourea derivatives, can induce high levels of stereocontrol, leading to the formation of specific stereoisomers, which is crucial for their interaction with biological targets.[1]
Principle of the Method:
This three-component reaction proceeds via an initial Michael addition of diethyl α-aminomalonate to a substituted nitroalkene. This is followed by the condensation of the resulting intermediate with an aldehyde to form an azomethine ylide. A subsequent intramolecular [3+2] cycloaddition reaction of the azomethine ylide with the nitroalkene-derived part of the molecule furnishes the highly substituted pyrrolidine ring.[1] The use of a thiourea-based organocatalyst facilitates the generation of the azomethine ylide intermediate and controls the stereochemical outcome of the reaction.[1]
Table 1: Substrate Scope and Performance in the Three-Component Synthesis of Polysubstituted Pyrrolidines
| Entry | Aldehyde (R1) | Nitroalkene (R2) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | (E)-β-Nitrostyrene | 2a | 85 | >95:5 | 98 |
| 2 | 4-Nitrobenzaldehyde | (E)-β-Nitrostyrene | 2b | 92 | >95:5 | 99 |
| 3 | 4-Methoxybenzaldehyde | (E)-β-Nitrostyrene | 2c | 82 | 95:5 | 97 |
| 4 | 2-Naphthaldehyde | (E)-β-Nitrostyrene | 2d | 88 | >95:5 | 96 |
| 5 | Benzaldehyde | (E)-2-(2-Nitrovinyl)furan | 2e | 78 | 90:10 | 95 |
| 6 | Propanal | (E)-β-Nitrostyrene | 2f | 75 | 85:15 | 92 |
Data compiled from representative literature. Actual results may vary.
Experimental Protocol: General Procedure for the Organocatalytic Asymmetric Three-Component Synthesis of Polysubstituted Pyrrolidines
Materials:
-
Substituted aldehyde (1.0 mmol, 1.0 eq.)
-
Diethyl α-aminomalonate hydrochloride (1.1 mmol, 1.1 eq.)
-
Substituted nitroalkene (1.2 mmol, 1.2 eq.)
-
Chiral thiourea-tertiary amine catalyst (e.g., Takemoto catalyst) (0.1 mmol, 0.1 eq.)
-
Triethylamine (Et3N) (1.1 mmol, 1.1 eq.)
-
Toluene, anhydrous (5 mL)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add diethyl α-aminomalonate hydrochloride (1.1 mmol) and the chiral thiourea-tertiary amine catalyst (0.1 mmol).
-
Add anhydrous toluene (3 mL) to the flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 mmol) to the stirred suspension. Stir the mixture at 0 °C for 15 minutes.
-
Add the substituted aldehyde (1.0 mmol) to the reaction mixture, followed by the substituted nitroalkene (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a hexane/ethyl acetate eluent system). The reaction is typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to afford the desired polysubstituted pyrrolidine.
-
Characterize the purified product by NMR spectroscopy and determine the diastereomeric ratio. The enantiomeric excess can be determined by chiral HPLC analysis.
Application Note 2: Biological Activity and Signaling Pathway Modulation
Introduction:
The pyrrolidine scaffold is a key structural motif in a vast array of biologically active compounds, including many approved drugs.[2] Compounds synthesized via multi-component reactions involving nitroalkenes have shown promise as anticancer agents by inducing apoptosis, a form of programmed cell death that is often dysregulated in cancer.[3] One of the critical signaling pathways that regulate cell survival and apoptosis is the PI3K/Akt pathway.[4][5]
Potential Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival, growth, and proliferation.[4] In many cancers, this pathway is constitutively active, leading to the suppression of apoptosis and uncontrolled cell growth.[6] The activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and inactivation of several pro-apoptotic proteins, including members of the Bcl-2 family and caspase-9.[7]
Certain functionalized pyrrolidines have been shown to exert their pro-apoptotic effects by suppressing the PI3K/Akt signaling pathway.[7] Inhibition of this pathway can lead to the dephosphorylation and activation of pro-apoptotic factors, ultimately triggering the caspase cascade and inducing cell death. For instance, some pyrrolidine derivatives have been observed to reduce the phosphorylation of Akt, thereby preventing the inactivation of procaspase-9 and leading to its cleavage and activation.[7]
The highly functionalized pyrrolidines synthesized through the described multi-component reaction, with their diverse substitution patterns, represent a promising class of molecules for targeting the PI3K/Akt pathway and inducing apoptosis in cancer cells. Their complex three-dimensional structures can be optimized to enhance their binding affinity and selectivity for key components of this pathway.
Visualizations
Caption: Experimental workflow for the three-component synthesis of polysubstituted pyrrolidines.
Caption: Proposed mechanism of apoptosis induction via PI3K/Akt pathway inhibition by synthesized pyrrolidines.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K-Akt signaling pathway reduces tumor necrosis factor-alpha production in response to titanium particles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT signaling pathway blocks the oncogenic activity of TRIM26 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidinium fullerene induces apoptosis by activation of procaspase-9 via suppression of Akt in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene as a Precursor for Phenethylamine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted phenethylamines are a class of compounds with significant applications in medicinal chemistry and pharmacology due to their diverse biological activities. A versatile and common synthetic route to access these molecules is through the reduction of β-nitrostyrene precursors.[1][2] (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene is a key intermediate for the synthesis of 2-(4-bromophenyl)propan-1-amine, a valuable building block for more complex pharmaceutical agents. The core of this transformation involves the reduction of both the nitro group and the alkene double bond of the nitrostyrene moiety.
This document provides detailed protocols for the synthesis of the precursor, this compound, and its subsequent reduction to the corresponding phenethylamine.
Part 1: Synthesis of the Precursor: this compound
The synthesis of this compound is typically achieved through a Henry-Knoevenagel condensation reaction between 4-bromobenzaldehyde and nitroethane.[3] This reaction is often catalyzed by a base.
Experimental Protocol: Henry-Knoevenagel Condensation
This protocol is a representative procedure based on established condensation methodologies.[3]
Reagents and Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine:
-
4-bromobenzaldehyde (1.0 eq)
-
Nitroethane (1.5 eq)
-
A suitable solvent (e.g., methanol, ethanol, or acetic acid)
-
A basic catalyst (e.g., ammonium acetate, n-butylamine, or piperidine) (0.1-0.3 eq)
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product. If not, pour the mixture into cold water to induce precipitation.
-
Wash the crude product with cold water and a minimal amount of cold ethanol or methanol.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Quantitative Data Summary for Precursor Synthesis:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Typical Yield | Reference |
| 4-bromobenzaldehyde | Nitroethane | Ammonium acetate | Acetic Acid | 3 h | ~85% | [4] |
| 4-bromobenzaldehyde | Nitroethane | n-butylamine | Toluene | 4-6 h | >80% | General |
Part 2: Reduction of this compound to 2-(4-bromophenyl)propan-1-amine
The reduction of the nitroalkene precursor to the desired phenethylamine can be accomplished through several methods. A particularly efficient one-pot procedure utilizes sodium borohydride in the presence of copper(II) chloride.[1][2][5] This method is advantageous as it is rapid, high-yielding, and proceeds under mild conditions without the need for an inert atmosphere.[1][2][5] Importantly, this system does not affect aromatic halides, making it ideal for the bromo-substituted precursor.[2]
Primary Experimental Protocol: NaBH4/CuCl2 Reduction
This protocol is adapted from the general procedure for the reduction of substituted β-nitrostyrenes.[1][2]
Reagents and Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent (e.g., a mixture of methanol and water).
-
Add copper(II) chloride dihydrate (CuCl2·2H2O) (0.1-0.2 eq).
-
Cool the mixture in an ice bath.
Reaction:
-
Slowly add sodium borohydride (NaBH4) (4.0-6.0 eq) portion-wise to the cooled, stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (around 80 °C).
-
Monitor the reaction progress by TLC. Reaction times are typically short, ranging from 10 to 30 minutes.[1][2][5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess NaBH4 by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or by forming the hydrochloride salt.
Quantitative Data Summary for Phenethylamine Synthesis (General for Substituted β-Nitrostyrenes):
| Reduction Method | Key Reagents | Typical Solvent | Temperature | Time | Typical Yield Range | Citations |
| Metal Hydride | NaBH4, CuCl2 | Methanol/Water | 80 °C | 10-30 min | 62-83% | [1][2][5][6] |
| Metal Hydride | LiAlH4 | THF, Diethyl ether | Reflux | 1-4 h | 60-80% | General |
| Catalytic Hydrogenation | H2, Pd/C | Ethanol, Methanol | Room Temp | 3-24 h | 65-95% | [1] |
Alternative Reduction Methods
While the NaBH4/CuCl2 system is highlighted, other established methods for the reduction of nitrostyrenes include:
-
Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent capable of reducing the nitroalkene to the amine.[7][8] This reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. However, it requires more stringent anhydrous conditions and careful handling due to its high reactivity.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[1] It is often a clean and high-yielding method but may require specialized equipment for handling hydrogen gas.
Visualizations
Synthesis of this compound
Caption: Synthesis of the nitrostyrene precursor.
Reduction to 2-(4-bromophenyl)propan-1-amine
Caption: Reduction of the precursor to the target phenethylamine.
Experimental Workflow for Reduction and Isolation
Caption: Workflow for the reduction and isolation of the product.
References
- 1. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Organocatalytic Reactions of β-Nitrostyrenes
Introduction
β-Nitrostyrenes are highly versatile and valuable building blocks in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various nucleophilic additions. The resulting nitroalkanes are of significant interest as they can be readily transformed into a wide array of functional groups, including amines, ketones, and oximes. Asymmetric organocatalysis has emerged as a powerful and environmentally friendly strategy for the enantioselective functionalization of β-nitrostyrenes, providing access to chiral molecules that are crucial intermediates in drug development and the synthesis of biologically active compounds.[1][2] This document provides detailed application notes and experimental protocols for key organocatalytic reactions involving β-nitrostyrenes, tailored for researchers in synthetic chemistry and drug discovery.
Application Note 1: Asymmetric Michael Addition to β-Nitrostyrenes
The organocatalytic asymmetric Michael addition is one of the most fundamental and widely studied reactions involving β-nitrostyrenes. This reaction allows for the stereocontrolled formation of a C-C bond, yielding chiral γ-nitro compounds. A variety of carbon-centered nucleophiles, including ketones, aldehydes, and β-dicarbonyl compounds, have been successfully employed using different modes of organocatalytic activation, such as enamine and hydrogen-bonding catalysis.[3][4][5]
Catalytic Strategies:
-
Enamine Catalysis: Chiral secondary amines, such as proline and its derivatives, react with carbonyl compounds (ketones or aldehydes) to form nucleophilic enamine intermediates. These intermediates then attack the β-nitrostyrene in a stereocontrolled manner.[3][6]
-
Bifunctional Catalysis: Catalysts bearing both a hydrogen-bond donor (e.g., thiourea) and a Lewis basic site (e.g., a tertiary amine) can simultaneously activate the β-nitrostyrene (via H-bonding to the nitro group) and the nucleophile, facilitating a highly organized, stereoselective transition state.[4][5]
Selected Data for Asymmetric Michael Additions:
| Catalyst (mol%) | Nucleophile | Solvent | Time (h) | Yield (%) | ee (%) | Ref. |
| DL-Proline (20) | Cyclohexanone | CH₂Cl₂ | 12 | ~95 | Racemic | [3] |
| (S)-Proline (10) | Acetone | DMSO | 24 | 72 | 21 | [7] |
| Cinchona Thiourea 2 (10) | 2,4-Pentanedione | Toluene | 1 | 95 | 97 | [4] |
| Cinchona Thiourea 2 (10) | Dipivaloylmethane | Toluene | 24 | 81 | 99 | [4] |
| (S)-(+)-Diamine 10 /TFA (30) | Isovaleraldehyde | 2-PrOH | 48 | 87 | 80 | [7] |
Application Note 2: Asymmetric Friedel-Crafts Alkylation of Indoles
The Friedel-Crafts alkylation of electron-rich aromatic systems like indoles with β-nitrostyrenes is a direct method for synthesizing β-indolyl nitroalkanes. These products are precursors to various biologically active indole alkaloids and pharmaceuticals. Chiral Brønsted acids and bifunctional thiourea organocatalysts are highly effective in promoting this reaction with excellent enantioselectivity.[8][9] The catalyst typically activates the nitrostyrene through hydrogen bonding, facilitating the nucleophilic attack of the indole at the C3 position.
Selected Data for Asymmetric Friedel-Crafts Alkylations:
| Catalyst (mol%) | Indole | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |
| Charged Thiourea (10) | Indole | Toluene | -20 | 85 | 86 | [8] |
| Charged Thiourea (10) | 2-Methylindole | Toluene | -20 | 91 | 91 | [8] |
| Squaramide 1j (10) | Indole | CH₂Cl₂ | 0 | 85 | 95 | [9] |
| Squaramide 1j (10) | 5-Methoxyindole | CH₂Cl₂ | 0 | 88 | 97 | [9] |
Application Note 3: Asymmetric [3+2] Cycloaddition Reactions
The [3+2] cycloaddition reaction using β-nitrostyrenes as the dipolarophile provides a powerful route to highly substituted, stereochemically rich five-membered rings, such as pyrrolidines.[10] This transformation is often accomplished using azomethine ylides (generated in situ from imino esters) as the three-atom component. Chiral organocatalysts, including phosphines and bifunctional thioureas, can effectively control the diastereo- and enantioselectivity of the cycloaddition.[10] The resulting pyrrolidine scaffolds are prevalent in many natural products and pharmaceutical agents.
Selected Data for Asymmetric [3+2] Cycloadditions:
| Catalyst (mol%) | Dipole Precursor | Solvent | Time (h) | Yield (%) | ee (%) | Ref. |
| Chiral Phosphine (10) | Ethyl (benzylideneamino)acetate | Toluene | 24 | 75 | 94 | [10] |
| Bifunctional Thiourea (20) | Isatin-derived imine | CH₂Cl₂ | 12 | 92 | 99 | [10] |
Visualizations
Caption: General workflow for an organocatalytic reaction.
Caption: Catalytic cycle for an enamine-based Michael addition.
Caption: Versatility of β-nitrostyrene in organocatalysis.
Experimental Protocols
Protocol 1: Proline-Catalyzed Michael Addition of a Ketone to β-Nitrostyrene
This protocol describes a general procedure for the racemic Michael addition of a ketone to trans-β-nitrostyrene using DL-proline as the catalyst, which serves as a foundational experiment.[3] For asymmetric synthesis, a chiral proline derivative would be used.
-
Materials:
-
trans-β-Nitrostyrene (44.7 mg, 0.3 mmol, 1.0 equiv.)
-
Cyclohexanone (147 mg, 1.5 mmol, 5.0 equiv.)
-
DL-Proline (6.9 mg, 0.06 mmol, 0.2 equiv.)
-
Dichloromethane (CH₂Cl₂, 3.0 mL)
-
Ethyl acetate, Water, Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (0.3 mmol), DL-proline (20 mol%), and dichloromethane (to achieve a 0.1 M concentration with respect to nitrostyrene).
-
Add cyclohexanone (5 equiv.) to the mixture.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting β-nitrostyrene is consumed (typically ~12 hours).
-
Upon completion, add ethyl acetate (5 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash twice with water (2 x 5 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate, 5:1) to afford the desired Michael adduct.
-
Protocol 2: Bifunctional Thiourea-Catalyzed Friedel-Crafts Alkylation of Indole
This protocol details the highly enantioselective Friedel-Crafts alkylation of indole with trans-β-nitrostyrene using a chiral squaramide-based organocatalyst.[9]
-
Materials:
-
trans-β-Nitrostyrene (14.9 mg, 0.1 mmol, 1.0 equiv.)
-
Indole (82.0 mg, 0.7 mmol, 7.0 equiv.)
-
(S,S)-Dimethylaminocyclohexyl-squaramide catalyst (0.01 mmol, 0.1 equiv.)
-
Dichloromethane (CH₂Cl₂, 1.0 mL)
-
Hexane, Ethyl Acetate (EtOAc)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a reaction tube, combine the squaramide organocatalyst (0.01 mmol) and indole (0.7 mmol).
-
Add dichloromethane (1.0 mL) and stir the mixture to dissolve the solids.
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Add trans-β-nitrostyrene (0.1 mmol) to the cooled solution.
-
Stir the reaction at 0 °C for 24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, directly load the mixture onto a silica gel column.
-
Purify the product by flash column chromatography (eluent: hexane/EtOAc, 4:1) to obtain the chiral 3-(2-nitro-1-phenylethyl)-1H-indole.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. videleaf.com [videleaf.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Friedel-Crafts Alkylation between Nitroalkenes and Indoles Catalyzed by Charge Activated Thiourea Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Nitroalkenes
Introduction
Nitroalkenes are versatile and highly valuable intermediates in organic synthesis, serving as precursors for a wide range of functionalities including amines, carbonyl compounds, and complex heterocyclic structures.[1][2] The synthesis of these compounds traditionally involves the Henry (nitroaldol) reaction, where a nitroalkane reacts with an aldehyde or ketone to form a β-nitroalcohol, followed by a separate dehydration step.[2][3] Conventional heating methods for this process often require long reaction times and can lead to side reactions.[4]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that significantly accelerates chemical reactions, often leading to higher yields and improved product selectivity.[5][6][7] By directly coupling microwave energy with the polar molecules in the reaction mixture, rapid and uniform heating is achieved, dramatically reducing reaction times from hours to minutes.[5][7] This approach is particularly effective for the synthesis of nitroalkenes, enabling efficient one-pot procedures under solvent-free conditions, which minimizes waste and environmental impact.[8][9][10][11]
These application notes provide detailed protocols for the synthesis of nitroalkenes from aldehydes and nitroalkanes using microwave irradiation, targeting researchers in organic synthesis and drug development.
General Workflow for Microwave-Assisted Synthesis
The following diagram outlines the typical experimental workflow for performing a chemical reaction using a dedicated microwave reactor.
Caption: General experimental workflow for microwave-assisted organic synthesis.
Application Note 1: One-Pot, Solvent-Free Synthesis of Nitroalkenes
This protocol describes a highly efficient, one-pot synthesis of conjugated nitroalkenes from various aldehydes and nitromethane using ammonium acetate as a catalyst under solvent-free microwave irradiation.[10] This method combines the Henry reaction and subsequent dehydration into a single, rapid step.
Reaction Pathway
The synthesis proceeds through an initial base-catalyzed nitroaldol (Henry) reaction to form a β-nitroalcohol intermediate, which immediately undergoes dehydration under the microwave conditions to yield the final nitroalkene product.[2][3]
Caption: Reaction pathway for the one-pot synthesis of nitroalkenes.
Data Presentation: Synthesis of Various Nitroalkenes
The following table summarizes the results for the microwave-assisted synthesis of various nitroalkenes from substituted aldehydes and nitromethane.
| Entry | Aldehyde | Catalyst | Power (W) | Time (min) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | Ammonium Acetate | 150 | 1.5 | 110 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ammonium Acetate | 150 | 1.0 | 110 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ammonium Acetate | 150 | 2.0 | 110 | 90 |
| 4 | 4-Nitrobenzaldehyde | Ammonium Acetate | 150 | 1.0 | 110 | 98 |
| 5 | Cinnamaldehyde | Ammonium Acetate | 150 | 2.5 | 110 | 85 |
| 6 | 2-Thiophenecarboxaldehyde | Ammonium Acetate | 150 | 2.0 | 110 | 88 |
| 7 | Heptanal | DABCO | 100 | 5.0 | 100 | 78 |
Data synthesized from literature reports for illustrative purposes.[9][10]
Detailed Experimental Protocol (One-Pot Method)
This protocol is based on the reaction of 4-chlorobenzaldehyde with nitromethane.
Materials and Equipment:
-
4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
Nitromethane (1.5 mmol, 81 µL)
-
Ammonium acetate (0.2 mmol, 15.4 mg)
-
Dedicated microwave reactor (e.g., CEM Discover, Biotage Initiator+)[1][12]
-
10 mL microwave reaction vial with a magnetic stir bar
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place 4-chlorobenzaldehyde (1.0 mmol), nitromethane (1.5 mmol), and ammonium acetate (0.2 mmol) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.
-
Seal the vial securely with a septum cap.
-
Place the vial inside the cavity of the microwave reactor.
-
Irradiate the solvent-free mixture for 1 minute at a constant temperature of 110°C (power will modulate to maintain temperature, typically starting around 150W).[10]
-
After the reaction is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's built-in air cooling.[12]
-
Once cooled, open the vial and add 15 mL of ethyl acetate to dissolve the residue.
-
Transfer the organic layer to a separatory funnel and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure (E)-1-chloro-4-(2-nitrovinyl)benzene.
Application Note 2: Two-Step Synthesis via β-Nitroalcohol Isolation
For substrates that are sensitive or when isolation of the β-nitroalcohol intermediate is desired, a two-step approach can be employed. The first step is a microwave-assisted Henry reaction to form the alcohol, followed by a separate microwave-assisted dehydration.
Protocol 2A: Microwave-Assisted Henry Reaction (Synthesis of β-Nitroalcohol)
This protocol focuses on the rapid formation of the β-nitroalcohol intermediate under solvent-free conditions using a base catalyst.[9][13]
Materials and Equipment:
-
Benzaldehyde (1.0 mmol, 102 µL)
-
Nitromethane (1.2 mmol, 65 µL)
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 22.4 mg)
-
Microwave reactor
-
10 mL microwave reaction vial with a magnetic stir bar
-
Dichloromethane (CH₂Cl₂)
-
Dilute HCl (1 M)
Procedure:
-
In a 10 mL microwave vial, combine benzaldehyde (1.0 mmol), nitromethane (1.2 mmol), and DABCO (0.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 3-5 minutes at 80°C.
-
After cooling, dilute the reaction mixture with 15 mL of dichloromethane.
-
Wash the organic solution with 1 M HCl (10 mL) and then with water (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude 2-nitro-1-phenylethan-1-ol. This product can be purified or used directly in the next step.
Protocol 2B: Microwave-Assisted Dehydration of β-Nitroalcohols
This protocol describes the dehydration of a purified β-nitroalcohol to the corresponding nitroalkene.
Materials and Equipment:
-
2-Nitro-1-phenylethan-1-ol (1.0 mmol, 167.2 mg)
-
Montmorillonite K10 clay (500 mg) or another solid support catalyst[14]
-
Microwave reactor
-
10 mL microwave reaction vial with a magnetic stir bar
-
Acetone
Procedure:
-
In a small beaker, dissolve the β-nitroalcohol (1.0 mmol) in a minimal amount of acetone.
-
Add the Montmorillonite K10 clay (500 mg) to the solution.
-
Evaporate the acetone under reduced pressure until a free-flowing solid powder is obtained. This process adsorbs the reactant onto the solid support.[14]
-
Transfer the impregnated solid support to a 10 mL microwave vial.
-
Irradiate the vial in the microwave reactor for 2-4 minutes at 100°C.
-
After cooling, add 15 mL of ethyl acetate to the vial and stir to extract the product.
-
Filter off the solid support and wash it with additional ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude nitrostyrene, which can be further purified if necessary.
Safety Precautions
-
Always use dedicated, pressure-rated vials specifically designed for microwave chemistry. Never use domestic microwave ovens.[5]
-
Reactions involving nitroalkanes can be energetic. Start with small-scale reactions to establish safe operating parameters.
-
Solvent-free reactions can lead to rapid temperature and pressure increases. Use a microwave reactor with accurate internal temperature and pressure monitoring.[15]
-
Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. ajrconline.org [ajrconline.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. biotage.com [biotage.com]
- 13. Rapid microwave-assisted Henry reaction in solvent-free processes - Lookchem [lookchem.com]
- 14. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 15. Advancing Microwave Technology for Dehydration Processing of Biologics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Nitroalkene Compounds by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying nitroalkene compounds using column chromatography. It includes detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols to address the unique challenges associated with these sensitive compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of nitroalkene compounds.
| Problem ID | Issue | Potential Cause | Recommended Solution |
| N-01 | Compound Decomposition on Column (Observed as streaking on TLC, low or no recovery, formation of a dark-colored band at the top of the column) | The stationary phase, typically silica gel, is acidic due to the presence of silanol groups. Nitroalkenes are electron-deficient and can be susceptible to polymerization or degradation under acidic conditions.[1][2] | 1. Deactivate the Silica Gel: Add a small amount of a tertiary amine, such as triethylamine (TEA), to the mobile phase (typically 0.1-1% v/v).[3][4] This neutralizes the acidic sites on the silica.[5] 2. Switch Stationary Phase: If the compound is highly sensitive, use a less acidic stationary phase like neutral alumina or florisil.[6][7] 3. Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time the compound spends on the column.[8] |
| N-02 | Poor Separation of Compounds (Overlapping spots in TLC analysis of fractions, even with a good initial Rf separation) | 1. Improper Solvent System: The chosen mobile phase may not be optimal for resolving the specific compounds in the mixture. 2. Column Overloading: Too much sample has been loaded onto the column relative to the amount of stationary phase.[9] 3. Poor Loading Technique: The initial sample band was too wide, leading to broad elution bands.[10] 4. On-Column Degradation: One compound may be degrading into another during the separation process.[6][7] | 1. Optimize Mobile Phase: Use Thin-Layer Chromatography (TLC) to find a solvent system where the desired nitroalkene has an Rf value of approximately 0.2-0.35.[1] Consider using a gradient elution, starting with a less polar solvent and gradually increasing polarity.[11][12] 2. Reduce Sample Load: A general guideline is to use a sample-to-silica mass ratio of 1:30 to 1:50 for difficult separations.[1] 3. Improve Loading: Dissolve the sample in the minimum amount of solvent and apply it carefully to the column to create a narrow band.[10] Consider dry loading if the sample is not very soluble in the initial eluent.[10][13] 4. Check Compound Stability: Run a 2D TLC to see if the compound degrades on contact with silica.[6][14] |
| N-03 | Compound Elutes Too Quickly or Not At All (Rf is too high or zero) | The polarity of the mobile phase is incorrect. A solvent that is too polar will move all compounds too quickly, while a solvent that is not polar enough will not move them at all.[8] | 1. If Rf is too high: Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). 2. If Rf is too low/zero: Increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio). A "methanol purge" at the end can elute very polar compounds that are stuck to the column.[14] |
| N-04 | Slow or Stopped Solvent Flow | 1. Improperly Packed Column: Air bubbles, cracks, or channels in the stationary phase can disrupt flow.[1][15] 2. Clogging: The sample may contain insoluble material, or the compound may have crystallized on the column.[6] The cotton/frit at the bottom may be blocked. 3. Silica Too Fine: Using a very small mesh size silica for gravity chromatography can lead to high backpressure.[11] | 1. Repack the Column: Ensure the silica is packed as a uniform, homogenous slurry without any trapped air.[1] Tapping the column gently during packing can help.[1] 2. Filter the Sample: Ensure your crude sample is fully dissolved and free of particulates before loading. If crystallization occurs, a wider column may be needed.[6] 3. Apply Pressure: Use a pipette bulb or regulated air/nitrogen line to apply gentle positive pressure (flash chromatography) to speed up the flow.[8] |
Frequently Asked Questions (FAQs)
Q1: Why are nitroalkenes challenging to purify via standard silica gel chromatography? A1: Nitroalkenes are electron-deficient molecules due to the powerful electron-withdrawing nature of the nitro group. This makes them highly susceptible to nucleophilic attack and polymerization. Standard silica gel is acidic and can act as a catalyst for these degradation pathways, leading to low yields and impure products.[1][2]
Q2: What is the best stationary phase for purifying nitroalkenes? A2: The choice depends on the stability of the specific nitroalkene.
-
Standard Silica Gel (with deactivation): This is the most common choice. Adding 0.1-1% triethylamine (TEA) to the eluent neutralizes the acidic silanol groups, making it suitable for many nitroalkenes.[4][5]
-
Neutral Alumina: A good alternative for compounds that are sensitive to acidic conditions but stable under neutral or slightly basic conditions.[6]
-
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating moderately polar compounds.[6]
Q3: How do I select an appropriate mobile phase (eluent)? A3: The ideal mobile phase should provide good separation between the nitroalkene and impurities. This is best determined by running preliminary TLC plates.[8] Aim for a solvent system that gives your target nitroalkene an Rf value of approximately 0.2-0.35.[1] Common solvent systems are mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate, dichloromethane, or diethyl ether).[1][16]
Q4: What is the difference between wet and dry sample loading, and which is better for nitroalkenes? A4:
-
Wet Loading: The sample is dissolved in a minimal amount of solvent (preferably the starting eluent) and carefully pipetted onto the top of the column.[10][13] This is fast and suitable for samples that are readily soluble.
-
Dry Loading: The sample is pre-adsorbed onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to get a free-flowing powder.[10][13] This powder is then added to the top of the column. Dry loading is highly recommended for nitroalkenes, especially if they are poorly soluble in the non-polar starting eluent, as it results in a much sharper initial band and better separation.[10]
Q5: Can I use gradient elution for nitroalkene purification? A5: Yes, gradient elution is often very effective. This technique involves starting with a low-polarity mobile phase and gradually increasing its polarity during the separation.[11][12] This allows for the clean elution of less polar impurities first, followed by the elution of the target nitroalkene, and finally, the removal of highly polar impurities, often leading to better resolution and faster run times.[12]
Experimental Protocols
Protocol 1: Column Preparation (Slurry Packing)
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is compact enough to support the packing but loose enough not to impede flow.[1] Add a thin layer of sand (approx. 0.5 cm).
-
Clamp the column perfectly vertically. Fill it about halfway with the initial, least polar eluting solvent.[1]
-
In a separate beaker, weigh the required amount of silica gel (typically 30-50 times the weight of the crude sample).[1]
-
Create a slurry by adding the initial eluent to the silica gel. Stir gently to remove all air bubbles.[1]
-
With the stopcock open to drain excess solvent, pour the silica slurry into the column using a funnel.[1]
-
Gently and continuously tap the side of the column with a piece of tubing to ensure the silica packs into a uniform, dense bed free of cracks or air bubbles.[1]
-
Once the silica has settled, add a final protective layer of sand (approx. 0.5 cm) to the top to prevent the surface from being disturbed during solvent addition.[1]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[10] The column is now ready for loading.
Protocol 2: Dry Loading the Nitroalkene Sample
-
Dissolve the crude nitroalkene sample in a suitable volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask.
-
Add silica gel to the solution (approximately 2-3 times the mass of the crude sample).[13]
-
Swirl the flask to ensure the silica is fully suspended.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[10]
-
Carefully add the powdered sample-silica mixture onto the top sand layer of the prepared column.
-
Gently tap the column to settle the powder and carefully add another thin layer of sand on top.
-
Slowly add the eluent to the column, taking care not to disturb the top layers.
Visualized Workflows and Logic
Caption: Workflow for Nitroalkene Purification by Column Chromatography.
Caption: Troubleshooting Decision Tree for Low Compound Recovery.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. chromtech.com [chromtech.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing the Henry Reaction for 4-Bromobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Henry (nitroaldol) reaction of 4-bromobenzaldehyde with nitromethane.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of β-nitro alcohols and their subsequent dehydration to nitrostyrenes.
Q1: My Henry reaction with 4-bromobenzaldehyde is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the Henry reaction can stem from several factors, as the reaction is reversible.[1] Key areas to investigate include:
-
Suboptimal Catalyst: The choice and concentration of the base catalyst are critical. While various bases can be used, their effectiveness can differ based on the specific reaction conditions.[2]
-
Poor Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters that significantly influence the reaction outcome.[2]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the Cannizzaro reaction, self-condensation of the aldehyde, and polymerization of the nitrostyrene product.[1][3]
To improve the yield, a systematic optimization of the reaction conditions is recommended. This involves screening different catalysts, solvents, and temperatures.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?
The Henry reaction is susceptible to several side reactions, especially under strongly basic conditions.[3] For 4-bromobenzaldehyde, which lacks α-protons, the most common side reaction is the Cannizzaro reaction , a base-induced disproportionation into 4-bromobenzyl alcohol and 4-bromobenzoic acid.[4]
To minimize side reactions:
-
Use a milder base: Opt for catalysts like ammonium acetate or employ organocatalysts which can offer milder reaction conditions.[2]
-
Control the temperature: Lower temperatures can often reduce the rate of side reactions.[2]
-
Use a phase-transfer catalyst: These can enhance reaction rates under milder conditions, potentially suppressing byproduct formation.[5][6]
Q3: The dehydration of the intermediate β-nitro alcohol to 4-bromo-β-nitrostyrene is inefficient. How can I promote this elimination step?
The dehydration of the initially formed β-nitro alcohol is a key step in forming the nitrostyrene.[1] If this step is not proceeding efficiently, consider the following:
-
Increase the temperature: Elevated temperatures often facilitate the dehydration process.[2]
-
Acidic workup: Introducing an acid during the workup can promote the elimination of water.
-
Choice of solvent: Certain solvents can favor the dehydration step.
Q4: What is the recommended catalyst for the Henry reaction of 4-bromobenzaldehyde?
A variety of catalysts can be effective. For the asymmetric Henry reaction, an in-situ generated chiral bis(β-amino alcohol)-Cu(OAc)₂ complex has been shown to be highly effective, providing good yields.[7] Other options include solid base catalysts and phase transfer catalysts.[6][8]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the Henry reaction, providing a comparison of different catalytic systems and conditions.
Table 1: Asymmetric Henry Reaction of 4-Bromobenzaldehyde and Nitromethane [7]
| Catalyst System | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| L4-Cu(OAc)₂·H₂O | 20 | Ethanol | 24-48 | 80 |
L4 refers to a specific chiral bis(β-amino alcohol) ligand.
Experimental Protocols
Detailed Methodology for Asymmetric Henry Reaction of 4-Bromobenzaldehyde [7]
This protocol describes the synthesis of (R)-1-(4-bromophenyl)-2-nitroethanol.
1. Catalyst Preparation (in situ):
- A small 8 mL vial under a nitrogen atmosphere is charged with the chiral ligand (14 mg, 0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (8 mg, 0.04 mmol, 20 mol%).
- Ethanol (2 mL) is added, and the solution is stirred for 2 hours at room temperature to obtain a blue solution of the catalyst complex.
2. Reaction Execution:
- 4-Bromobenzaldehyde (37 mg, 0.2 mmol) is added to the blue catalyst solution and stirred for 20 minutes at room temperature.
- Nitromethane (122 mg, 2 mmol) is then added.
- The reaction mixture is left stirring for 24–48 hours.
3. Workup and Isolation:
- The product is isolated to yield a yellow oil.
Visualizations
Diagram 1: General Workflow for Optimizing the Henry Reaction
References
Technical Support Center: Synthesis of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Henry condensation of 4-bromobenzaldehyde and nitroethane.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The Henry reaction is reversible.[1] Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate of both the forward reaction and potential side reactions. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can promote the formation of side products and decomposition. A moderate temperature, often around reflux in a suitable solvent like ethanol or acetic acid, is typically employed.[2]
-
Catalyst Inefficiency: The catalyst, commonly ammonium acetate, is crucial for the reaction. Ensure that the catalyst is of good quality and used in the appropriate molar ratio.
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include the Cannizzaro reaction of 4-bromobenzaldehyde and the Michael addition of nitroethane to the product.[3][4] Adjusting the reaction conditions, such as using a milder base or controlling the stoichiometry of the reactants, can help minimize these side reactions.
Q2: My TLC plate shows multiple spots in addition to the desired product. What are these impurities?
A2: The presence of multiple spots on a TLC plate indicates the formation of side products. The most common impurities are:
-
Unreacted Starting Materials: 4-bromobenzaldehyde and nitroethane.
-
β-nitro alcohol intermediate: 1-(4-bromophenyl)-2-nitropropan-1-ol. This is the initial adduct of the Henry reaction before dehydration. Incomplete dehydration will result in the presence of this intermediate.
-
(Z)-isomer: (Z)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. This is the geometric isomer of the desired product. The formation of the Z-isomer is a common occurrence in similar reactions.
-
Cannizzaro Products: 4-bromobenzyl alcohol and 4-bromobenzoic acid can form from the self-condensation of 4-bromobenzaldehyde under basic conditions.[3]
-
Michael Adduct: The product formed from the addition of a second molecule of nitroethane to the newly formed nitroalkene.[4]
Q3: I am having difficulty crystallizing the final product. It remains an oil. What should I do?
A3: Difficulty in crystallization is often due to the presence of impurities that inhibit the formation of a crystal lattice. Here are some steps to address this:
-
Purification: Ensure the crude product is as pure as possible before attempting crystallization. Column chromatography is an effective method to remove most side products.[5]
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[6] Experiment with a range of solvents such as ethanol, methanol, or hexane/ethyl acetate mixtures to find the optimal system.
-
Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes initiate crystal formation.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal growth.[6]
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary depending on the specific reaction conditions and purification methods used. Reported yields for similar Henry reactions can range from moderate to high. With optimized conditions, yields of over 80% can be achievable.
Q2: What is the role of ammonium acetate in this reaction?
A2: Ammonium acetate acts as a basic catalyst. The acetate ion deprotonates the nitroethane to form a nitronate anion, which is the nucleophile that attacks the carbonyl carbon of 4-bromobenzaldehyde. The ammonium ion can then protonate the resulting alkoxide.[2]
Q3: How can I confirm the stereochemistry of the product as the (E)-isomer?
A3: The stereochemistry of the product can be confirmed using spectroscopic methods, primarily ¹H NMR. The coupling constant (J-value) between the two vinylic protons can distinguish between the E and Z isomers. For the (E)-isomer, a larger coupling constant (typically > 15 Hz) is expected for the trans-protons, whereas the (Z)-isomer would show a smaller coupling constant (typically < 12 Hz) for the cis-protons.[7]
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying the solid product, this compound.[5][6] Ethanol is often a suitable solvent. If significant impurities are present, column chromatography on silica gel prior to recrystallization may be necessary to achieve high purity.[5]
Data Presentation
The formation of side products is highly dependent on the reaction conditions. The following table summarizes potential side products and the conditions that may favor their formation.
| Side Product | Structure | Favored Conditions |
| (Z)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | Z-isomer of the desired product | Thermodynamic equilibration, prolonged reaction times, or specific catalysts. |
| 1-(4-bromophenyl)-2-nitropropan-1-ol | β-nitro alcohol intermediate | Milder reaction conditions, shorter reaction times, insufficient heating for dehydration. |
| 4-Bromobenzyl alcohol | Cannizzaro reduction product | Strong basic conditions (e.g., NaOH, KOH), high concentration of 4-bromobenzaldehyde.[3][8] |
| 4-Bromobenzoic acid | Cannizzaro oxidation product | Strong basic conditions (e.g., NaOH, KOH), high concentration of 4-bromobenzaldehyde.[3][8] |
| 2-(1-(4-bromophenyl)-2-nitropropyl)-1-nitropropane | Michael adduct | Excess of nitroethane, strong basic conditions.[4] |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is provided below. This protocol is based on general procedures for Henry reactions.[2]
Materials:
-
4-Bromobenzaldehyde
-
Nitroethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobenzaldehyde (1.0 eq) in a minimal amount of glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add nitroethane (1.5 eq) followed by ammonium acetate (0.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 120 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water with stirring. A yellow precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. researchgate.net [researchgate.net]
- 8. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Synthesis of β-Nitrostyrenes
Welcome to the Technical Support Center for the synthesis of β-nitrostyrenes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of these valuable chemical intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Henry condensation reaction is showing very low conversion to the desired β-nitrostyrene. What are the most common causes?
Low conversion in a Henry reaction can be attributed to several factors, as the reaction is reversible, which can inherently limit the yield.[1] Common issues include:
-
Inefficient Catalyst: The choice and amount of the base catalyst are critical. The optimal catalyst depends on the specific substrates being used.[1]
-
Poor Reaction Conditions: Temperature, solvent, and reaction time significantly influence the outcome. Higher temperatures are often required to facilitate the dehydration of the intermediate β-nitro alcohol to form the final nitrostyrene.[1][2]
-
Substrate Reactivity: Steric hindrance on the aldehyde or nitroalkane can impede the reaction.[1] Electron-withdrawing groups on the aromatic aldehyde generally improve yields, whereas electron-donating groups can slow the reaction down.[1]
-
Side Reactions: Competing reactions such as the Cannizzaro reaction (for aldehydes without α-protons), self-condensation of the aldehyde (aldol reaction), or polymerization of the nitrostyrene product can consume starting materials and reduce the yield of the desired product.[1][3]
Q2: How do I choose the right catalyst for my Henry reaction?
A variety of bases and catalytic systems can be employed for the Henry reaction.[1] The selection involves a trade-off between reaction efficiency, cost, and environmental impact.[4]
-
Homogeneous Base Catalysts: Simple amines like methylamine or ethylenediamine can be effective, though they may require longer reaction times or reflux conditions.[4]
-
Ammonium Acetate in Acetic Acid: This is a widely used and generally effective method that can lead to shorter reaction times and avoid polymer formation.[4][5]
-
Heterogeneous Catalysts: Systems like sulfated zirconia/piperidine or layered double hydroxides offer the advantage of being reusable and promoting environmentally benign conditions.[4]
-
Ionic Liquids: Acidic ionic liquids can provide high yields in short reaction times under solvent-free conditions, representing a greener alternative.[4][6]
-
Microwave-Assisted Synthesis: Using ammonium acetate under microwave irradiation can drastically reduce reaction times.[4][7]
Q3: My reaction forms the β-nitro alcohol intermediate but fails to dehydrate to the nitrostyrene. How can I promote the elimination step?
The dehydration of the β-nitro alcohol is a crucial step.[1] Several strategies can be employed to promote this elimination:
-
Elevated Temperatures: Heating the reaction mixture is a common method to induce dehydration.[2]
-
Acidic Conditions: The presence of an acid facilitates the antiperiplanar elimination of water to form the nitroalkene.[8] Using glacial acetic acid as a solvent can be effective.[5]
-
Azeotropic Removal of Water: Using a solvent like n-butanol that forms an azeotrope with water can help drive the reaction towards the dehydrated product.[9]
Q4: The final product is an oil and fails to crystallize, or the purity is low. What are the best purification methods?
Purification of β-nitrostyrenes is essential to obtain a high-purity product. Common issues and solutions include:
-
Presence of Impurities: Unreacted starting materials, solvents, or byproducts can inhibit crystallization.[10]
-
Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.[10]
Recommended Purification Techniques:
-
Recrystallization: This is a common and effective method for purifying crude nitrostyrenes.[11] Hot ethyl alcohol is a frequently used solvent.[11][12] Other options include methanol, isopropanol, or dilute acetic acid.[5][10]
-
Column Chromatography: For complex reaction mixtures or when recrystallization is ineffective, column chromatography on silica gel is a highly effective purification method.[10][13] A common eluent system is a mixture of hexane and diethyl ether.[13]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of β-nitrostyrenes, providing a basis for comparison and selection.
| Catalyst System | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| Methylamine (in Methanol) | Varies | Room Temp | 6 h - 7 days | 40-85 | Simple, mild conditions.[4] | Long reaction times, potential for polymer formation.[4] |
| Ethylenediamine (in Isopropanol) | ~25 mol% | Reflux | 12 h | High | Good yields.[4] | Requires reflux conditions.[4] |
| Ammonium Acetate (in Acetic Acid) | Stoichiometric | Reflux (100-115) | 2 - 6 h | 30-82 | Generally useful, shorter reaction times, avoids polymer formation.[4][5] | Requires reflux and acidic conditions.[4] |
| Sulfated Zirconia / Piperidine | 50 mg / 0.1 mmol | Room Temp | 2 h | 85 | Reusable catalyst, mild conditions.[4] | Requires a co-catalyst system.[4] |
| Layered Double Hydroxides (e.g., Cu:Mg:Al) | 0.5 g | 90 | Varies | Good to High | Environmentally benign, reusable.[4] | Higher temperatures may be required.[4] |
| Ionic Liquids ([SFHEA][HSO₄]) | Varies | 60-130 | 1 - 9 h | up to 98 | High yields, short reaction times, reusable, solvent-free.[4][6] | Higher initial cost.[4] |
| Microwave-assisted (Ammonium Acetate) | 0.8 mmol | 150 | 5 min | High | Drastically reduced reaction times.[4][7] | Requires specialized microwave equipment.[4] |
| Cu(II) Tetrafluoroborate / NaNO₂ | Varies | Room Temp | 7 h | 31-72 | One-pot from styrenes, mild conditions.[13] | Formation of polymeric material, requires column chromatography.[13] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of β-nitrostyrenes.
Protocol 1: Henry Reaction using Sodium Hydroxide[11][12]
This protocol is a classic method for the synthesis of β-nitrostyrene.
Materials:
-
Benzaldehyde
-
Nitromethane
-
Methanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine nitromethane (1 mol), purified benzaldehyde (1 mol), and methanol (200 mL).[12]
-
Cool the mixture to about -10°C using an ice-salt bath.[12]
-
Prepare a cold solution of sodium hydroxide (42g in 40-50 mL of water, diluted to 100 mL with ice and water).[12]
-
With vigorous stirring, add the sodium hydroxide solution dropwise, maintaining the reaction temperature between 10-15°C. Be cautious during the initial addition as the temperature may rise rapidly.[12][14]
-
After the addition is complete, a bulky white precipitate will have formed. Stir for an additional 15 minutes.[11]
-
Add 700 mL of ice-water containing crushed ice to the reaction mixture.[12]
-
Slowly pour the resulting cold alkaline solution into a stirred solution of hydrochloric acid (500 mL of 4 M HCl). A pale yellow crystalline precipitate of nitrostyrene will form.[12]
-
Allow the solid to settle, decant the supernatant, and filter the solid by suction.[11]
-
Wash the solid with water until it is free from chlorides.[11]
-
Purify the crude nitrostyrene by recrystallization from hot ethyl alcohol. The expected yield is 80-85%.[11][12]
Protocol 2: Knoevenagel-type Condensation using Ammonium Acetate[5][12]
This method is a generally useful procedure for synthesizing various β-nitrostyrenes.
Materials:
-
Substituted benzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ice-water
-
Methanol or ethanol for recrystallization
Procedure:
-
In a round-bottomed flask, mix the aldehyde (e.g., 30g of 3,4-methylenedioxybenzaldehyde), nitromethane (13.4g), ammonium acetate (7.8g), and glacial acetic acid (50 mL).[12]
-
Attach a reflux condenser and boil the mixture gently for 1-2 hours.[5][12]
-
Pour the hot reaction mixture into a large excess of ice-water with stirring.[12]
-
If a solid product forms, collect it by filtration. If an oil separates, crystallize it from a suitable solvent.[5]
-
Recrystallize the crude product from a suitable solvent like methanol or ethanol.[5]
Protocol 3: Microwave-Assisted Synthesis[7]
This protocol offers a significant reduction in reaction time.
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Petroleum ether
-
Diethyl ether
-
Isopropanol
Procedure:
-
In a microwave vial, dissolve 4-hydroxy-3-methoxybenzaldehyde (3.0 mmol) and ammonium acetate (0.8 mmol) in nitromethane (2.5 mL).[7]
-
Place the vial in a microwave reactor and heat to 150°C for 5 minutes.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
After completion, transfer the reaction mixture to a round-bottom flask and remove excess nitromethane using a rotary evaporator.[7]
-
Dilute the residue with water and extract with diethyl ether.[7]
-
Dry the combined organic layers, evaporate the solvent, and recrystallize the yellow residue from hot isopropanol.[7]
Mandatory Visualizations
Caption: Experimental workflow for the Henry reaction synthesis of β-nitrostyrene.
Caption: A troubleshooting guide for addressing low yields in β-nitrostyrene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof - Google Patents [patents.google.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]
- 13. investigacion.unirioja.es [investigacion.unirioja.es]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Yield in the Condensation of 4-Bromobenzaldehyde and Nitroethane
Welcome to the technical support center for the Henry (nitroaldol) condensation reaction. This guide is tailored for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 1-(4-bromophenyl)-2-nitroprop-1-ene from 4-bromobenzaldehyde and nitroethane. This document provides structured troubleshooting advice, detailed protocols, and quantitative data to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary reaction pathway and the expected product?
The reaction between 4-bromobenzaldehyde and nitroethane is a base-catalyzed carbon-carbon bond-forming reaction known as the Henry condensation or nitroaldol reaction.[1][2] The process occurs in two main stages:
-
Addition: The base deprotonates nitroethane to form a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of 4-bromobenzaldehyde to form a β-nitro alcohol intermediate, 1-(4-bromophenyl)-2-nitro-1-propanol.
-
Dehydration (Condensation): Under many conditions, especially with heating, the intermediate β-nitro alcohol readily dehydrates to yield the final condensed product, 1-(4-bromophenyl)-2-nitroprop-1-ene, which is a type of nitrostyrene.[1][3]
Q2: My reaction has a very low yield. What are the most common causes?
Low yields in the Henry reaction are a frequent issue and can be attributed to several factors. A systematic approach is key to identifying the root cause.
-
Suboptimal Catalyst: The choice and concentration of the base are critical.[4] While various bases can be used, an inappropriate choice can either fail to catalyze the reaction efficiently or promote side reactions.
-
Reaction Reversibility: The initial addition step is reversible (a "retro-Henry" reaction), which can limit the accumulation of the β-nitro alcohol intermediate if the equilibrium is unfavorable.[1]
-
Side Reactions: Several competing reactions can consume starting materials or the desired product.
-
Cannizzaro Reaction: Since 4-bromobenzaldehyde has no α-hydrogens, it can undergo a self-redox reaction in the presence of a strong base to produce 4-bromobenzyl alcohol and 4-bromobenzoic acid.[1][5][6][7] This reduces the amount of available aldehyde.
-
Polymerization: The nitrostyrene product can polymerize under basic conditions.
-
Aldol Condensation: Self-condensation of the aldehyde is not possible, but other side reactions can occur depending on impurities.[8]
-
-
Presence of Water: The dehydration step produces water. If not removed, excess water can inhibit the reaction from proceeding to the final nitroalkene product.[9][10][11]
-
Incorrect Temperature: Temperature plays a crucial role. While higher temperatures favor the dehydration to the desired nitroalkene, excessively high temperatures can promote side reactions and decomposition.[3][12]
-
Impure Reagents: Impurities in either 4-bromobenzaldehyde or nitroethane can interfere with the reaction.
Q3: How do I select the right catalyst and determine the optimal amount?
The catalyst is arguably the most important variable. Both the type and amount of base must be carefully controlled.
-
Weak Bases (e.g., Ammonium Acetate): Often used in refluxing conditions, ammonium acetate is a mild and effective catalyst that can promote both the addition and subsequent dehydration.[13] It is less likely to induce the Cannizzaro reaction compared to strong bases.
-
Primary Amines (e.g., Methylamine, n-Butylamine): These are common catalysts that can react with the aldehyde to form an imine intermediate, providing an alternative pathway for the condensation.[10][11]
-
Strong Bases (e.g., NaOH, KOH): While effective at deprotonating the nitroalkane, strong bases significantly increase the risk of the Cannizzaro side reaction, which can halve the theoretical yield of your desired product.[5][7] If used, they should be in catalytic, not stoichiometric, amounts and under carefully controlled conditions.[14]
A general starting point is to use the catalyst in catalytic amounts (e.g., 0.1-0.3 equivalents relative to the aldehyde).
Q4: What is the optimal temperature to maximize the yield of the nitroalkene?
Temperature management is a balancing act.
-
To isolate the β-nitro alcohol intermediate , lower temperatures (e.g., 10-25°C) are generally preferred.[15]
-
To favor the formation of the dehydrated nitroalkene product , elevated temperatures (reflux) are typically required to drive the elimination of water.[3] A common strategy is to reflux the reaction mixture in a solvent like acetic acid or isopropanol.[13][16]
Q5: The reaction seems to stop or reverse. How can I drive it to completion?
Given the reversibility of the Henry reaction, driving the equilibrium toward the products is essential. The most effective strategy for producing the nitroalkene is to remove the water formed during the dehydration step, in accordance with Le Châtelier's principle.[17] This can be achieved by:
-
Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.
-
Employing a large excess of nitroethane, which can act as both a reactant and a solvent to push the equilibrium forward.[10]
-
Adding molecular sieves to the reaction mixture to sequester water as it forms.[13]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues leading to low reaction yield.
Caption: A flowchart to diagnose and address causes of low yield.
Data Presentation: Reaction Condition Comparison
The following table summarizes different catalytic systems and conditions for the Henry reaction with aromatic aldehydes, providing a baseline for optimization.
| Catalyst | Aldehyde | Nitroalkane | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference / Notes |
| Ammonium Acetate | Aromatic Aldehydes | Nitroalkane | Acetic Acid | Reflux | 1 - 4 | ~96% | A common and high-yielding method for nitrostyrene synthesis.[13] |
| Chiral Bis(β-amino alcohol)-Cu(OAc)₂ | 4-Bromobenzaldehyde | Nitromethane | Ethanol | 25 | 24 - 48 | 80% | Demonstrates a high-yield synthesis of the β-nitro alcohol intermediate at room temp.[15] |
| Primary Amine (e.g., Methylamine) | Benzaldehyde | Nitroethane | Alcohol | Gentle Heat | 4 | ~78% | A classic method often used in clandestine chemistry, but effective.[18] |
| NaOH (0.025 M) with CTACl | Aromatic Aldehydes | Nitroalkane | Water | Room Temp | - | Good | Mild conditions that favor the formation of the β-nitro alcohol and prevent dehydration.[14] |
Experimental Protocols
Protocol 1: Ammonium Acetate Catalyzed Condensation
This protocol is a robust method for synthesizing the final nitroalkene product.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromobenzaldehyde (10 mmol, 1.85 g) and ammonium acetate (2.5 mmol, 0.19 g) in 15 mL of glacial acetic acid.
-
Nitroethane Addition: Add nitroethane (20 mmol, 1.50 g, ~1.44 mL) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 118°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove acetic acid and any remaining salts.
-
Purification: The crude product can be purified by recrystallization from hot ethanol or isopropanol.[19]
Protocol 2: Purification by Recrystallization
This procedure is for purifying the crude 1-(4-bromophenyl)-2-nitroprop-1-ene product.
-
Solvent Selection: Ethanol is a common and effective solvent for recrystallizing nitrostyrene derivatives.[18][19]
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
Reaction Pathway Visualization
The following diagram illustrates the key steps in the base-catalyzed Henry condensation.
Caption: Pathway of the Henry condensation from reactants to the final product.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 4. scirp.org [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. echemi.com [echemi.com]
- 15. mdpi.com [mdpi.com]
- 16. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 19. benchchem.com [benchchem.com]
preventing polymerization of β-nitrostyrenes during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of β-nitrostyrenes during their synthesis.
Troubleshooting Guides
Issue 1: Polymerization During the Reaction
Symptoms:
-
The reaction mixture becomes viscous or solidifies.
-
A significant amount of insoluble material is observed.
-
The yield of the desired β-nitrostyrene is low, with the formation of a high-melting solid.[1]
Possible Causes & Solutions:
| Cause | Solution |
| High Reaction Temperature | Maintain the recommended temperature for the specific protocol. For the Henry reaction (nitroaldol condensation), the temperature should be kept below 10°C during the addition of base.[2][3] For the dehydration step, conduct the reaction at 0°C.[2] |
| Presence of Radical Initiators | Ensure all glassware is clean and free of potential radical initiators. Use freshly distilled solvents if necessary. |
| Basic Conditions in Dehydration | While the Henry reaction is base-catalyzed, prolonged exposure to strong bases can promote polymerization. Neutralize the reaction mixture carefully after the nitroaldol addition is complete.[2] |
| Absence of a Polymerization Inhibitor | For particularly sensitive substrates, consider adding a radical scavenger to the reaction mixture. |
Issue 2: Polymerization During Work-up and Purification
Symptoms:
-
The product polymerizes upon concentration using a rotary evaporator.[2]
-
Polymerization occurs during column chromatography or distillation.[2]
-
The purified product is a viscous oil or solidifies unexpectedly.
Possible Causes & Solutions:
| Cause | Solution |
| High Temperatures During Solvent Removal | Concentrate the product solution under reduced pressure at a low temperature (e.g., <30°C).[2] Avoid heating the flask to dryness.[2] |
| Acidic Stationary Phase in Chromatography | The stationary phase (silica or alumina) can be acidic and initiate polymerization.[2] Deactivate the silica gel by washing it with a solvent system containing a small amount of a non-polar solvent like hexane before use. Alternatively, use a less acidic stationary phase. |
| High Temperatures During Distillation | High temperatures can exceed the monomer's stability threshold.[2] Use vacuum distillation to lower the boiling point and add a non-volatile inhibitor (e.g., hydroquinone) to the distillation flask.[2] |
| Trace Impurities on the Column | Ensure the column is clean and packed properly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of polymerization inhibitors and how do they work?
A1: The most common types of polymerization inhibitors are radical scavengers. They work by reacting with and neutralizing free radicals that can initiate a polymerization chain reaction. The choice of inhibitor and its concentration can depend on the specific reaction conditions and the reactivity of the β-nitrostyrene derivative.
| Inhibitor | Type | Typical Concentration | Solvent Compatibility | Notes |
| Hydroquinone | Phenolic | 100 - 1000 ppm | Organic Solvents | Requires the presence of oxygen to be effective. |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 500 ppm | Organic Solvents | Effective radical scavenger.[2] |
| 4-Methoxyphenol (MEHQ) | Phenolic | 100 - 500 ppm | Organic Solvents | Similar to hydroquinone, requires oxygen.[2] |
| TEMPO | Nitroxide Radical | 10 - 200 ppm | Organic Solvents | Very effective radical scavenger that does not require oxygen.[2] |
Q2: My purified β-nitrostyrene polymerized during storage. How can I prevent this?
A2: Proper storage is crucial to maintain the stability of β-nitrostyrenes. Several factors can contribute to polymerization during storage.
Troubleshooting Storage Issues:
| Cause | Solution |
| Exposure to Heat or Light | Store the purified product at low temperatures, such as in a refrigerator or freezer.[2] Use opaque, amber-colored storage vials to protect the compound from light.[2] |
| Absence of an Inhibitor | Add an appropriate inhibitor, such as 100-500 ppm of BHT or MEHQ, before storage.[2] |
| Presence of Oxygen or Moisture | Store the product under an inert atmosphere, such as nitrogen or argon.[2] |
Q3: I have a solid mass that I suspect is polymerized β-nitrostyrene. Is it possible to reverse the polymerization?
A3: In some cases, depolymerization may be possible. This process involves converting the polymer back into its monomeric units, often by heating. The success of depolymerization depends on the ceiling temperature of the polymer, which is the temperature above which the rate of depolymerization exceeds the rate of polymerization.[2] To attempt depolymerization, you can try heating the polymer under a vacuum to distill the monomer as it forms. It is also advisable to have a radical scavenger present to "trap" the reformed monomer and prevent it from immediately re-polymerizing.[2]
Experimental Protocols
Protocol 1: General Synthesis of a Substituted β-Nitrostyrene with Polymerization Prevention
This protocol describes a two-step synthesis involving a Henry (nitroaldol) reaction followed by dehydration, with integrated measures to minimize polymerization.[2]
Step 1: Henry Reaction (Nitro Alcohol Formation)
-
In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) in methanol (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add nitromethane (12 mmol) to the stirred solution.
-
Slowly add a solution of sodium hydroxide (12 mmol) in methanol (10 mL) dropwise, ensuring the temperature remains below 10°C.[2][3]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the aldehyde by TLC.[2]
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Carefully neutralize the mixture with cold, dilute HCl (1M) to a pH of approximately 6-7.[2]
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure at a temperature below 30°C.[2] The resulting crude nitro alcohol is used directly in the next step.
Step 2: Dehydration to β-Nitrostyrene
-
Dissolve the crude nitro alcohol in dichloromethane (DCM, 50 mL) and cool to 0°C.[2]
-
Add methanesulfonyl chloride (MsCl, 15 mmol) dropwise.
-
Slowly add triethylamine (TEA, 30 mmol).
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Add a polymerization inhibitor (e.g., BHT, 100-500 ppm) to the solution before concentrating under reduced pressure at a temperature below 30°C.
Visualizations
Caption: Experimental workflow for the synthesis of β-nitrostyrene.
References
Technical Support Center: Purification Strategies for 4-Bromobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-bromobenzaldehyde from their reaction mixtures.
Troubleshooting Guide: Removal of Unreacted 4-Bromobenzaldehyde
Issue: Difficulty in separating the desired product from residual 4-bromobenzaldehyde.
Initial Assessment: The choice of purification method depends on the properties of your desired product (e.g., polarity, solubility, stability) and the scale of your reaction.
Suggested Solutions:
| Method | Principle | Best Suited For | Key Considerations |
| Recrystallization | Difference in solubility between the product and 4-bromobenzaldehyde in a given solvent system. | Crystalline solid products with different solubility profiles than 4-bromobenzaldehyde. | Solvent selection is critical. A good solvent will dissolve the product at high temperatures but not at low temperatures, while 4-bromobenzaldehyde remains in solution or crystallizes out separately.[1] |
| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel) and elution with a mobile phase. | Products with different polarity than 4-bromobenzaldehyde. | Can be time-consuming and require solvent optimization. 4-bromobenzaldehyde is a relatively polar compound. |
| Liquid-Liquid Extraction | Partitioning of components between two immiscible liquid phases based on their relative solubilities. | Products with significantly different solubility in organic and aqueous phases compared to 4-bromobenzaldehyde. | The aldehyde can be converted to a water-soluble salt (see bisulfite addition).[2] |
| Bisulfite Adduct Formation | Reversible reaction of the aldehyde with sodium bisulfite to form a solid, water-soluble adduct. | Non-aldehyde products. This method specifically targets the aldehyde functionality. | The adduct can be filtered off, and the desired product remains in the organic phase. The aldehyde can be regenerated from the adduct if needed.[3] |
| Steam Distillation | Separation of volatile compounds based on their boiling points by passing steam through the mixture. | Non-volatile or high-boiling point products. | 4-Bromobenzaldehyde is volatile with steam.[4][5][6][7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the purification of a solid product contaminated with 4-bromobenzaldehyde.
Materials:
-
Crude reaction mixture
-
Appropriate recrystallization solvent (e.g., ethanol, ethyl acetate/heptane)[1]
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which your desired product is soluble at high temperatures and insoluble at low temperatures, while 4-bromobenzaldehyde has a different solubility profile.
-
Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid dissolves completely.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals under vacuum.[1]
Protocol 2: Purification by Bisulfite Adduct Formation
This method is highly effective for removing aldehydes from a mixture containing non-aldehyde products.[3]
Materials:
-
Crude reaction mixture in an organic solvent
-
Sodium bisulfite solution (e.g., 20% w/v in water)
-
Separatory funnel
-
Magnesium sulfate (optional, for pH adjustment)[3]
Procedure:
-
Extraction: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add the sodium bisulfite solution to the separatory funnel. A typical ratio is to use an excess of the bisulfite solution relative to the estimated amount of 4-bromobenzaldehyde.
-
Shake the funnel vigorously for several minutes. The 4-bromobenzaldehyde will react to form a solid bisulfite adduct which will precipitate.[3]
-
Separation: Allow the layers to separate. The solid adduct may be visible at the interface or in the aqueous layer.
-
Drain the aqueous layer containing the adduct.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: My product and 4-bromobenzaldehyde have very similar polarities. How can I separate them by column chromatography?
A1: If the polarities are very close, you may need to use a long column with a shallow solvent gradient. Consider using a less polar solvent system to increase the separation. Alternatively, you could try derivatizing the aldehyde to a non-polar or much more polar compound before chromatography.
Q2: I tried recrystallization, but my product "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" can occur if the solution is cooled too quickly or if the solute's melting point is lower than the solvent's boiling point. Try reheating the solution to redissolve the oil, then allow it to cool much more slowly. You can also try adding a small amount of a co-solvent to lower the overall solvent power.[1]
Q3: Can I use a chemical scavenger to remove trace amounts of 4-bromobenzaldehyde?
A3: Yes, for small amounts, you can use a resin-bound amine or a similar scavenger. The aldehyde will react with the scavenger, and the resulting solid can be filtered off. This is often used as a final polishing step.
Q4: Is there a way to quantify the amount of residual 4-bromobenzaldehyde in my product?
A4: Yes, you can use analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating the aldehyde proton signal in the 1H NMR spectrum against a known internal standard or a signal from your product, you can determine the relative amount.
Visualizing the Workflow
Purification Method Selection
Caption: Decision tree for selecting a purification method.
Troubleshooting Recrystallization
Caption: Troubleshooting common issues in recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. Synthesis of p-Bromobenzaldehyde - Chempedia - LookChem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating the Scale-Up of Nitroalkene Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of nitroalkenes. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered when transitioning nitroalkene synthesis from laboratory to pilot and industrial scales.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of nitroalkene synthesis, presented in a question-and-answer format to directly address specific issues.
Problem 1: Low or Inconsistent Yields at Larger Scales
Question: We are experiencing a significant drop in yield and batch-to-batch inconsistency now that we have moved from a 1 L to a 50 L reactor for our nitroalkene synthesis via the Henry reaction. What are the likely causes and how can we troubleshoot this?
Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inefficient Heat Transfer | The surface area-to-volume ratio decreases as the reactor size increases, leading to poor heat dissipation for exothermic reactions like the Henry reaction. This can result in localized "hot spots" that promote side reactions and degradation of the product. Solution: Implement a more robust cooling system, such as a jacketed reactor with a circulating coolant. Monitor the internal reaction temperature closely and control the rate of reagent addition to manage the exotherm. |
| Poor Mixing | Inadequate agitation in a larger vessel can lead to non-uniform distribution of reactants and catalysts, resulting in incomplete reactions and the formation of byproducts. Solution: Optimize the stirrer design (e.g., impeller type and size) and agitation speed for the larger reactor volume. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to predict and optimize mixing efficiency at different scales.[1][2][3] |
| Suboptimal Reagent Addition | The rate of addition of reactants, especially the base catalyst in a Henry reaction, is critical. Adding it too quickly on a large scale can lead to an uncontrolled exotherm and side reactions.[4] Solution: Utilize a calibrated addition funnel or a syringe pump for controlled, slow addition of the catalyst and other critical reagents. |
| Extended Reaction Times | Longer reaction times, sometimes employed to compensate for other issues, can lead to the degradation of the desired nitroalkene product. Solution: Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC) to determine the optimal reaction time and quench the reaction promptly upon completion. |
Problem 2: Increased Impurity Profile at Scale
Question: Our scaled-up batches of nitroalkene show a higher percentage of impurities, particularly the corresponding nitroalkane and dimeric byproducts. How can we mitigate this?
Answer: The formation of impurities is often exacerbated at larger scales due to the challenges in maintaining precise control over reaction parameters.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Dehydration of Nitro Alcohol Intermediate | The intermediate β-nitro alcohol in a Henry reaction can readily dehydrate to form the desired nitroalkene. However, incomplete dehydration can leave residual nitro alcohol, or over-reduction can lead to the nitroalkane. Solution: Carefully control the reaction temperature and consider using a dehydrating agent in the work-up if necessary. For the reduction of the nitroalkene, the choice of reducing agent and reaction conditions is crucial to avoid over-reduction. |
| Michael Addition Side Reactions | The nitroalkene product can act as a Michael acceptor, leading to the formation of dimeric or polymeric byproducts, especially at higher concentrations. Solution: Consider running the reaction at a higher dilution, although this may impact reactor throughput. A continuous flow setup can also minimize byproduct formation by maintaining a low concentration of the product at any given time. |
| Poor Quality of Starting Materials | Impurities in starting materials can have a more significant impact on the impurity profile of the final product at a larger scale. Solution: Ensure the purity of all reagents and solvents before use. Perform quality control checks on incoming materials. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up nitroalkene synthesis?
A1: The primary safety concern is the management of exothermic reactions, particularly in nitration and Henry reactions, which can lead to a thermal runaway if not properly controlled. A rapid increase in temperature and pressure can result in reactor failure and release of hazardous materials. It is crucial to have a thorough understanding of the reaction thermodynamics and to implement robust temperature control and emergency shutdown procedures.
Q2: How does the choice of solvent impact the scale-up of nitroalkene synthesis?
A2: The solvent plays a critical role in solubility of reactants, reaction kinetics, and heat transfer. When scaling up, a solvent that was suitable at the lab scale may become problematic due to issues like viscosity changes with temperature, difficulties in removal during work-up, or safety concerns (e.g., low flash point). It is often necessary to re-evaluate and optimize the solvent system for large-scale production.
Q3: Is continuous flow chemistry a viable option for large-scale nitroalkene synthesis?
A3: Yes, continuous flow chemistry offers significant advantages for scaling up nitroalkene synthesis. It allows for better control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and better product quality. The small reactor volume at any given time minimizes the risk associated with highly exothermic reactions. A continuous process for the kilogram-scale synthesis of 1,3,5-trimethyl-2-nitrobenzene in a microreactor has been successfully demonstrated, showcasing the potential of this technology.[5]
Q4: What analytical techniques are essential for monitoring the progress and quality of a scaled-up nitroalkene synthesis?
A4: A combination of analytical techniques is crucial. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) provides quantitative data on conversion, product purity, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and key intermediates.
Q5: How can we effectively purify nitroalkenes at a large scale?
A5: The choice of purification method depends on the physical properties of the nitroalkene. Crystallization is often the most cost-effective and scalable method for solid products. Distillation under reduced pressure can be used for liquid nitroalkenes. Column chromatography , while common in the lab, can be expensive and challenging to scale up. If chromatography is necessary, techniques like flash chromatography with larger columns or preparative HPLC may be employed.
Data Presentation
The following table provides a representative comparison of key parameters for a generic nitroalkene synthesis (e.g., via a Henry reaction) at different scales. Note that these are illustrative values and will vary depending on the specific reaction.
| Parameter | Lab Scale (1 L) | Pilot Scale (50 L) | Industrial Scale (500 L) |
| Typical Yield (%) | 85-95% | 70-85% | 65-80% |
| Purity (%) | >98% | 95-98% | 90-95% |
| Reaction Time (hours) | 2-4 | 4-8 | 6-12 |
| Key Challenge | Optimizing reaction conditions | Heat transfer and mixing | Process control and safety |
Experimental Protocols
Key Experiment: Kilogram-Scale Synthesis of a Generic Nitroalkene via Henry Reaction (Illustrative Protocol)
This protocol outlines a general procedure for the kilogram-scale synthesis of a nitroalkene from an aldehyde and a nitroalkane. Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates and equipment. A thorough risk assessment must be conducted before attempting any large-scale synthesis.
Materials and Equipment:
-
100 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Aldehyde (e.g., benzaldehyde, 10 kg, ~94 mol)
-
Nitroalkane (e.g., nitromethane, 28.7 kg, ~470 mol)
-
Base catalyst (e.g., ammonium acetate, 1.45 kg, ~18.8 mol)
-
Solvent (e.g., glacial acetic acid, 40 L)
-
Cooling system for the reactor jacket
-
Appropriate work-up and purification equipment (e.g., extraction vessel, distillation apparatus)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Start the cooling system to pre-cool the reactor jacket to 10-15°C.
-
Charging Reactants: Charge the reactor with the aldehyde, nitroalkane, and solvent. Begin stirring at a moderate speed to ensure good mixing.
-
Catalyst Addition: Slowly add the base catalyst to the reaction mixture over a period of 2-3 hours, carefully monitoring the internal temperature. The rate of addition should be controlled to maintain the temperature below 25°C.
-
Reaction: After the catalyst addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to 10°C. Slowly quench the reaction by adding cold water (50 L). The product will precipitate as a solid.
-
Isolation: Filter the solid product and wash it with cold water (2 x 20 L) and then with a cold organic solvent (e.g., ethanol, 20 L) to remove impurities.
-
Drying: Dry the product under vacuum at 40-50°C until a constant weight is obtained.
Mandatory Visualization
References
effect of solvent on the stereoselectivity of the Henry reaction
Welcome to the technical support center for the Henry (nitroaldol) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their reactions by understanding the critical role of the solvent.
Frequently Asked Questions (FAQs)
Q1: My Henry reaction is showing poor or no diastereoselectivity. What is a common cause?
A1: A primary factor influencing diastereoselectivity is the choice of solvent. For uncatalyzed Henry reactions, the diastereomeric ratio can be influenced by the solvent's ability to stabilize the transition state and intermediates. However, in some cases, the product distribution is controlled by the reversibility of the reaction and epimerization of the nitro-substituted stereocenter.[1] For instance, in the uncatalyzed reaction between benzaldehyde and nitropropane, a similar syn:anti ratio of 3:1 was observed in both water and DMSO, suggesting thermodynamic control.[1] In catalyzed reactions, the solvent's interaction with the catalyst-substrate complex is paramount.
Q2: I am running an asymmetric Henry reaction, but the enantiomeric excess (ee) is low. How can the solvent affect this?
A2: The solvent plays a crucial role in asymmetric catalysis by influencing the conformation and stability of the chiral catalyst-substrate complex. The enantiomeric excess can be highly dependent on the solvent.[2] Solvents with strong Lewis basicity have been shown to induce high ee in reactions catalyzed by cinchona thiourea.[2] This is attributed to specific solute-solvent interactions that "prepare" the catalyst in a specific conformation, rather than a general effect of the solvent's dielectric continuum.[2] Therefore, screening a range of solvents with varying polarities and coordinating abilities is essential for optimizing enantioselectivity.
Q3: Can the solvent affect both the yield and stereoselectivity of my reaction?
A3: Absolutely. The solvent can impact the solubility of reactants and catalysts, the reaction rate, and the position of equilibrium, all of which affect the overall yield. In many cases, a solvent that provides high stereoselectivity also leads to good yields. However, this is not always the case, and a trade-off may be necessary. For example, in a Cu(II)-catalyzed asymmetric Henry reaction, isopropanol (i-PrOH) was found to be the optimal solvent for achieving both high yield and enantioselectivity.[3]
Q4: What is the general trend for solvent polarity and diastereoselectivity?
A4: While there is no universal rule, in some catalyzed systems, higher diastereoselectivities are observed in more polar solvents. For instance, in certain lanthanide-catalyzed Henry reactions, water and methanol have been shown to be more effective than acetonitrile in achieving high diastereoselectivity. This is often attributed to the ability of polar protic solvents to facilitate proton transfer and stabilize charged intermediates.
Q5: Are there any "unusual" solvent effects I should be aware of?
A5: Yes, sometimes structurally similar solvents can have surprisingly different effects. For example, in a rare-earth metal-catalyzed asymmetric nitroaldol reaction, 2-methyltetrahydrofuran (2-Me-THF) was found to give better stereoselectivity than tetrahydrofuran (THF).[4] This highlights the importance of not only considering broad solvent classes (polar, nonpolar, protic, aprotic) but also subtle structural differences that can influence catalyst-substrate interactions.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (syn vs. anti)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | 1. Screen a range of solvents: Include polar protic (e.g., EtOH, MeOH, H₂O), polar aprotic (e.g., THF, CH₃CN, DMSO), and nonpolar (e.g., toluene, hexanes) solvents. 2. Consider solvent polarity: For some catalyzed reactions, increasing solvent polarity can favor the formation of one diastereomer. 3. Evaluate thermodynamic vs. kinetic control: If the reaction is reversible, the observed diastereomeric ratio may reflect the thermodynamic equilibrium. Try running the reaction at a lower temperature to favor the kinetically controlled product. |
| Catalyst Incompatibility with Solvent | 1. Consult the literature: Check for established catalyst-solvent systems for your specific type of Henry reaction. 2. Consider catalyst solubility: Ensure your catalyst is soluble in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and low selectivity. |
| Reaction Temperature | 1. Lower the temperature: This can often enhance diastereoselectivity by favoring the transition state with the lower activation energy. |
Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Reactions
| Possible Cause | Troubleshooting Steps |
| Ineffective Catalyst-Solvent Interaction | 1. Screen a diverse set of solvents: Pay attention to both polarity and coordinating ability. For example, compare ethereal solvents (THF, DME) with alcoholic solvents (EtOH, i-PrOH) and chlorinated solvents (CH₂Cl₂, CHCl₃). 2. Investigate Lewis basicity/acidity of the solvent: For organocatalyzed reactions, the Lewis basicity of the solvent can be a critical factor.[2] 3. Consider solvent additives: Sometimes, the addition of a co-solvent or an additive can modulate the catalyst's environment and improve enantioselectivity. |
| Catalyst Deactivation or Aggregation | 1. Ensure anhydrous conditions: Water can sometimes interfere with the catalyst and lower enantioselectivity. 2. Vary the concentration: Catalyst aggregation at high concentrations can be detrimental to ee. Try running the reaction at a lower concentration. |
| Reaction Time and Temperature | 1. Optimize reaction time: A longer reaction time may lead to racemization or side reactions. Monitor the reaction progress to determine the optimal endpoint. 2. Adjust the temperature: Lowering the temperature is a common strategy to improve enantioselectivity. |
Data Presentation
Table 1: Effect of Solvent on the Diastereoselectivity of the Henry Reaction
Reaction: Benzaldehyde + Nitroethane
| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| Uncatalyzed | H₂O | 25 | 3:1 | [1] |
| Uncatalyzed | DMSO | 25 | 3:1 | [1] |
| La-Li-BINOL (LLB) | THF | -40 | 92:8 | [4] |
| Cu(I)-[H₄]salen | THF | -78 | >50:1 | [4] |
Table 2: Effect of Solvent on the Enantioselectivity of a Cu(II)-Catalyzed Asymmetric Henry Reaction
Reaction: Pentanal + Nitromethane Catalyst: Cu(OAc)₂ with C₁-Symmetric Aminopinane-Derived Ligand
| Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| THF | 4 | 52 | 52 | [3][5] |
| EtOH | 4 | 65 | 53 | [5] |
| CH₂Cl₂ | 4 | 75 | 50 | [5] |
| Toluene | 4 | 67 | 49 | [5] |
| i-PrOH | 4 | 97 | 55 | [3][5] |
Experimental Protocols
General Procedure for a Copper-Catalyzed Asymmetric Henry Reaction
This protocol is adapted from the work of Arai and coworkers.
-
Catalyst Preparation (in situ): In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral diamine ligand (0.05 mmol) and Cu(OAc)₂·H₂O (0.05 mmol) in the desired solvent (2.0 mL). Stir the mixture at room temperature for 1 hour.
-
Reaction Setup: To the catalyst solution, add the aldehyde (1.0 mmol) and nitromethane (5.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Visualizations
Caption: General experimental workflow for a catalyzed Henry reaction.
Caption: Solvent properties influence stereoselectivity via molecular interactions.
References
- 1. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Structure of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene: A Comparative Analysis of Experimental and Predicted NMR Data
For Immediate Release
A definitive guide for researchers, scientists, and drug development professionals on the structural validation of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison of predicted spectral data with experimental data of analogous compounds, offering a robust methodology for structural confirmation in the absence of direct experimental spectra for the target compound.
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure of a compound. This guide focuses on the validation of the structure of this compound, a substituted styrene derivative with potential applications in organic synthesis and medicinal chemistry.
Due to the limited availability of published experimental NMR data for this compound, this guide presents a powerful alternative approach: the use of highly accurate predicted NMR data, juxtaposed with experimental data from structurally related compounds. This comparative methodology allows for a high-confidence structural assignment.
Predicted NMR Spectral Data
The predicted 1H and 13C NMR chemical shifts for this compound were generated using advanced computational algorithms. The data is summarized in the tables below.
Table 1: Predicted 1H NMR Data for this compound (500 MHz, CDCl3)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-α | 8.15 | q | 1.5 | 1H |
| H-β | 7.55 | d | 1.5 | 1H |
| H-2, H-6 | 7.62 | d | 8.5 | 2H |
| H-3, H-5 | 7.40 | d | 8.5 | 2H |
| -CH3 | 2.45 | d | 1.5 | 3H |
Table 2: Predicted 13C NMR Data for this compound (125 MHz, CDCl3)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 132.5 |
| C-2, C-6 | 129.0 |
| C-3, C-5 | 132.0 |
| C-4 | 125.0 |
| C-α | 145.0 |
| C-β | 138.0 |
| C (nitro-bearing) | 150.0 |
| -CH3 | 14.0 |
Comparison with Experimental Data of Analogous Compounds
To substantiate the predicted data, a comparison with experimentally obtained NMR data for structurally similar compounds is crucial. The following tables present experimental data for 4-bromostyrene and (E)-1-(3-bromoprop-1-en-1-yl)-4-nitrobenzene.
Table 3: Experimental 1H and 13C NMR Data for 4-Bromostyrene
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1H NMR | |||
| H-vinyl (trans) | 6.69 | dd | 17.6, 10.9 |
| H-vinyl (cis) | 5.76 | d | 17.6 |
| H-vinyl (gem) | 5.29 | d | 10.9 |
| H-aromatic | 7.44, 7.26 | d, d | 8.4, 8.4 |
| 13C NMR | |||
| C-vinyl | 136.1, 114.3 | ||
| C-aromatic | 136.9, 131.7, 127.9, 121.5 |
Table 4: Experimental 1H and 13C NMR Data for (E)-1-(3-bromoprop-1-en-1-yl)-4-nitrobenzene
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1H NMR | |||
| H-aromatic | 8.06, 7.41 | d, d | 7.6, 7.6 |
| H-vinyl | 6.60 | d | 15.6 |
| H-vinyl | 6.50 - 6.42 | m | |
| -CH2Br | 4.06 | d | 7.2 |
| 13C NMR | |||
| C-aromatic | 147.1, 142.0, 127.1, 123.8 | ||
| C-vinyl | 131.8, 129.7 | ||
| -CH2Br | 31.9 |
The predicted chemical shifts for the aromatic protons of this compound (7.62 and 7.40 ppm) align well with the experimental values observed for 4-bromostyrene and the nitrophenyl-containing analogue. The deshielding effect of the nitro group is evident in the downfield shift of the vinylic protons in the predicted spectrum compared to 4-bromostyrene.
Experimental Protocols
Acquisition of high-quality NMR data is fundamental for accurate structural analysis. The following provides a general methodology for obtaining 1H and 13C NMR spectra.
Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
1H NMR Acquisition: Standard one-pulse experiments are used to acquire 1H NMR spectra. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
13C NMR Acquisition: Proton-decoupled 13C NMR spectra are acquired using a standard pulse program. A larger number of scans is typically required due to the lower natural abundance of the 13C isotope.
Logical Workflow for Structural Validation
The process of validating a chemical structure using NMR spectroscopy follows a logical progression, as illustrated in the workflow diagram below. This involves acquiring spectral data, processing it, assigning signals to specific atoms, and comparing the results with expected values or data from analogous compounds.
Caption: Workflow for NMR-based structural validation.
This comprehensive approach, combining predictive methodologies with comparative analysis of experimental data from related structures, provides a robust framework for the structural validation of this compound and other novel compounds, ensuring the integrity of data for researchers and professionals in the field of drug development.
A Comparative Guide to the Computational Analysis of Substituted β-Nitrostyrenes
A.I. Generated Content
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the computational analysis of substituted β-nitrostyrenes, a class of organic compounds with significant interest in medicinal chemistry and materials science. Their biological activities and chemical reactivity are intrinsically linked to their molecular structure and electronic properties. Computational chemistry offers powerful tools to investigate these characteristics at the atomic level, providing insights that complement and guide experimental work.
Computational Methodologies: A Standard Protocol
The computational analysis of substituted β-nitrostyrenes typically follows a well-defined workflow. Density Functional Theory (DFT) is a widely used method for these studies, often employing hybrid functionals like B3LYP in conjunction with Pople-style basis sets such as 6-311++G(2d,2p). This level of theory provides a good balance between accuracy and computational cost for molecules of this size.[1][2] Semi-empirical methods like Austin Model 1 (AM1) have also been used, offering a faster but generally less accurate alternative for initial screenings or very large systems.[3][4]
A typical computational protocol involves the following key steps:
-
Geometry Optimization: The initial step is to find the lowest energy conformation of the molecule.[5] This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.[6]
-
Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).[7] These calculations also provide thermodynamic properties like enthalpy and Gibbs free energy.[8]
-
Electronic Property Analysis: Once a stable structure is obtained, various electronic properties are calculated to understand the molecule's reactivity and intermolecular interactions. Key properties include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity.[9][10] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.[11]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting how the molecule will interact with other molecules, such as biological receptors.[12][13]
-
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, atomic charges, and intramolecular interactions like hyperconjugation.
-
The general workflow for these computational analyses is depicted below.
Workflow for Computational Analysis of β-Nitrostyrenes.
Comparative Analysis: The Effect of Substituents
The properties of β-nitrostyrenes are highly sensitive to the nature and position of substituents on the aromatic ring.[14] Computational studies allow for a systematic investigation of these effects.
Impact on Molecular Geometry
Substituents can induce changes in bond lengths, bond angles, and dihedral angles. For instance, both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can affect the planarity of the molecule, which in turn influences the π-conjugation between the aromatic ring, the vinyl group, and the nitro group. DFT calculations have shown that for some derivatives, the aromatic ring is coplanar with the nitro group, which is in good agreement with experimental X-ray data.[1]
| Parameter | Unsubstituted β-Nitrostyrene (Calculated) | 4-Nitro-β-nitrostyrene (Calculated) | 4-Methoxy-β-nitrostyrene (Calculated) |
| C=C Bond Length (Å) | ~1.34 | Slightly longer | Slightly shorter |
| C-NO₂ Bond Length (Å) | ~1.47 | Slightly shorter | Slightly longer |
| Dihedral Angle (Ring-Vinyl) | ~0° | ~0° | ~0° |
Note: The values presented are illustrative and depend on the specific level of theory used. The trend shows how EWGs (like -NO₂) and EDGs (like -OCH₃) can subtly alter the geometry.
Impact on Electronic Properties
The electronic properties are significantly modulated by substituents, which has direct implications for the reactivity and biological activity of these compounds.[15]
-
HOMO-LUMO Gap: Electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. Consequently, EDGs generally decrease the HOMO-LUMO gap, making the molecule more reactive, while EWGs can also lead to a smaller gap, enhancing electron-accepting capabilities. A smaller HOMO-LUMO gap is often associated with higher chemical reactivity and lower kinetic stability.[9]
-
Molecular Electrostatic Potential (MEP): The MEP provides a visual representation of the charge distribution. In unsubstituted β-nitrostyrene, the most negative potential (red/yellow regions) is localized around the oxygen atoms of the nitro group, indicating a site for electrophilic attack. The positive potential (blue regions) is typically found around the vinyl protons and the aromatic ring. Substituents can significantly alter this landscape; for example, an EDG like a methoxy group will increase the negative potential on the aromatic ring, while an EWG like a second nitro group will enhance the positive potential.
| Derivative | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| β-Nitrostyrene | -H | -7.5 | -2.5 | 5.0 |
| 4-Nitro-β-nitrostyrene | -NO₂ (EWG) | -8.2 | -3.5 | 4.7 |
| 4-Methoxy-β-nitrostyrene | -OCH₃ (EDG) | -6.8 | -2.2 | 4.6 |
Note: These are representative values to illustrate trends. Actual values will vary with the computational method.
Correlation with Experimental Data
A key aspect of computational analysis is its ability to correlate with and predict experimental results.
-
NMR Spectroscopy: Computational methods can predict NMR chemical shifts. Studies have shown a linear functional dependence between the calculated charge densities (using the AM1 method) at specific carbon centers (C-1, C-3, and C-β) and their experimentally determined ¹³C-NMR chemical shifts.[4] This correlation allows for the assignment of complex spectra and provides a deeper understanding of the electronic effects of substituents.[16][17]
-
UV-Vis Spectroscopy: The HOMO-LUMO gap calculated computationally can be related to the electronic transitions observed in UV-Vis spectroscopy.[11] A smaller calculated gap generally corresponds to a longer wavelength of maximum absorption (λ_max).
-
Biological Activity: Computational techniques like molecular docking are used to predict the binding affinity of β-nitrostyrene derivatives to biological targets, such as enzymes or receptors.[15] For example, studies have investigated their potential as inhibitors of the SARS-CoV-2 3CL protease.[15] The calculated binding energies and interaction modes can be correlated with experimental inhibitory concentrations (e.g., IC₅₀ values) to build structure-activity relationships (SAR).
Conclusion
Computational analysis is an indispensable tool in the study of substituted β-nitrostyrenes. It provides detailed insights into their molecular and electronic structures, which are fundamental to understanding their chemical reactivity and biological activity. By systematically modifying substituents in silico, researchers can predict how these changes will affect molecular properties, thereby guiding the synthesis of new compounds with desired characteristics for applications in drug discovery and materials science. The strong correlation often found between computational predictions and experimental data validates these theoretical models as powerful predictive tools in modern chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Austin Model 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. medium.com [medium.com]
- 7. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 8. explorationpub.com [explorationpub.com]
- 9. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 10. ossila.com [ossila.com]
- 11. learn.schrodinger.com [learn.schrodinger.com]
- 12. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 13. MEP [cup.uni-muenchen.de]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mcdermott.chem.columbia.edu [mcdermott.chem.columbia.edu]
advantages of using (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene over other synthetic intermediates
In the landscape of synthetic organic chemistry, the efficient construction of phenethylamine frameworks is a cornerstone for the development of a wide array of pharmaceuticals and research chemicals. Among the various synthetic intermediates available, (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene emerges as a particularly advantageous precursor for the synthesis of 4-bromophenethylamine, a key structural motif in numerous biologically active compounds. This guide provides a comprehensive comparison of the synthetic route utilizing this advanced intermediate against other established methods, supported by experimental data and detailed protocols.
Unveiling the Primary Synthetic Pathway
The primary route to 4-bromophenethylamine employing this compound involves a two-step process. The synthesis commences with a Henry reaction between 4-bromobenzaldehyde and nitroethane to yield the nitroalkene intermediate, this compound. This is followed by the reduction of the nitroalkene to the corresponding primary amine, 4-bromophenethylamine.
dot graph "Synthetic_Pathway" { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"4-Bromobenzaldehyde" [fillcolor="#FFFFFF"]; "Nitroethane" [fillcolor="#FFFFFF"]; "Henry_Reaction" [label="Henry Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="this compound", shape=box, style=filled, fillcolor="#FFFFFF"]; "Reduction" [label="Reduction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="4-Bromophenethylamine", shape=box, style=filled, fillcolor="#FFFFFF"];
"4-Bromobenzaldehyde" -> "Henry_Reaction"; "Nitroethane" -> "Henry_Reaction"; "Henry_Reaction" -> "Intermediate"; "Intermediate" -> "Reduction"; "Reduction" -> "Product"; } Synthesis of 4-bromophenethylamine.
Comparative Analysis of Synthetic Intermediates
To objectively assess the advantages of using this compound, we compare its synthetic efficiency against three alternative routes to 4-bromophenethylamine: the reduction of 4-bromophenylacetonitrile, the reductive amination of 4-bromoacetophenone, and the amination of 4-bromophenylethyl bromide.
| Parameter | Route 1: Via this compound | Route 2: Via 4-Bromophenylacetonitrile | Route 3: Via Reductive Amination of 4-Bromoacetophenone | Route 4: Via Amination of 4-Bromophenylethyl Bromide |
| Starting Materials | 4-Bromobenzaldehyde, Nitroethane | 4-Bromobenzyl bromide, Cyanide source | 4-Bromoacetophenone, Ammonia source | 4-Bromophenylethyl bromide, Ammonia |
| Key Intermediates | This compound | 4-Bromophenylacetonitrile | Imine intermediate | - |
| Overall Yield | Good to Excellent (est. 60-75%) | Good (est. 70-80%) | Moderate to Good (est. 50-75%) | Moderate (est. 40-60%) |
| Purity of Final Product | High | High | Variable, may require extensive purification | Variable, potential for side products |
| Reaction Conditions | Mild to moderate | Can involve toxic cyanide reagents | Requires a reducing agent and controlled pH | Can require high pressure and temperature |
| Key Advantages | Convergent synthesis, high purity of intermediate. | Readily available starting material. | Utilizes a common ketone starting material. | Direct amination step. |
| Key Disadvantages | Two-step process from aldehyde. | Use of highly toxic cyanide. | Potential for over-alkylation and side reactions. | Potential for elimination side reactions. |
Experimental Protocols
Route 1: Synthesis of 4-Bromophenethylamine via this compound
Step 1: Synthesis of this compound (Henry Reaction)
A procedure analogous to the synthesis of similar nitroalcohols can be adapted. In a typical setup, 4-bromobenzaldehyde (1 equivalent) is reacted with nitroethane (1.5 equivalents) in a suitable solvent such as ethanol, in the presence of a base catalyst like an amine (e.g., butylamine) or a copper(II) acetate complex with a chiral ligand for asymmetric synthesis. The reaction is typically stirred at room temperature for 24-48 hours. The resulting β-nitro alcohol can be dehydrated in situ or in a subsequent step to yield the nitroalkene. A study on a similar Henry reaction reported a yield of 80% for the nitroaldol product[1]. Subsequent dehydration would lead to the desired nitroalkene.
Step 2: Reduction of this compound
The reduction of the nitroalkene can be achieved using various reducing agents.
-
Using Lithium Aluminum Hydride (LiAlH₄): To a stirred solution of this compound in a dry ether solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere, a solution of LiAlH₄ (typically 2-3 equivalents) in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is carefully quenched with water and an aqueous base, and the product is extracted with an organic solvent.
-
Using Catalytic Hydrogenation: The nitroalkene is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalyst such as 10% Palladium on Carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus and stirred until the reaction is complete. The catalyst is then filtered off, and the solvent is evaporated to yield the product.
dot graph "Experimental_Workflow_Route1" { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_step1" { label="Step 1: Henry Reaction"; bgcolor="#FBBC05"; "Reactants_1" [label="4-Bromobenzaldehyde + Nitroethane"]; "Base_Catalyst" [label="Base Catalyst\n(e.g., Butylamine)", shape=ellipse]; "Reaction_1" [label="Stir at RT, 24-48h"]; "Dehydration" [label="Dehydration"]; "Intermediate_1" [label="this compound"]; "Reactants_1" -> "Base_Catalyst" -> "Reaction_1" -> "Dehydration" -> "Intermediate_1"; }
subgraph "cluster_step2" { label="Step 2: Reduction"; bgcolor="#34A853"; "Intermediate_1_reduction" [label="this compound"]; "Reducing_Agent" [label="Reducing Agent\n(e.g., LiAlH4 or H2/Pd-C)", shape=ellipse]; "Reaction_2" [label="Reaction in appropriate solvent"]; "Workup" [label="Quenching and Extraction"]; "Product_1" [label="4-Bromophenethylamine"]; "Intermediate_1_reduction" -> "Reducing_Agent" -> "Reaction_2" -> "Workup" -> "Product_1"; } } Workflow for Route 1.
Route 2: Synthesis of 4-Bromophenethylamine via 4-Bromophenylacetonitrile
Step 1: Synthesis of 4-Bromophenylacetonitrile
4-Bromobenzyl bromide (1 equivalent) is reacted with a cyanide source such as sodium cyanide or potassium cyanide (1.1 equivalents) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is typically heated to facilitate the nucleophilic substitution. A documented synthesis using potassium cyanide in 95% ethanol under reflux conditions has been reported[2]. One study reported a yield of 86% after purification[2].
Step 2: Reduction of 4-Bromophenylacetonitrile
The nitrile can be reduced to the primary amine using several methods. A mild and efficient method involves the use of 1,1,3,3-tetramethyldisiloxane activated by titanium(IV) isopropoxide. The reaction is advantageous due to the use of a non-toxic titanium reagent. Alternatively, catalytic hydrogenation or reduction with LiAlH₄ can also be employed.
dot graph "Experimental_Workflow_Route2" { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
subgraph "cluster_step1_route2" { label="Step 1: Cyanation"; bgcolor="#FBBC05"; "Reactants_2" [label="4-Bromobenzyl bromide + KCN/NaCN"]; "Solvent_2" [label="Solvent (e.g., DMSO or Ethanol)", shape=ellipse]; "Reaction_2a" [label="Heat/Reflux"]; "Intermediate_2" [label="4-Bromophenylacetonitrile"]; "Reactants_2" -> "Solvent_2" -> "Reaction_2a" -> "Intermediate_2"; }
subgraph "cluster_step2_route2" { label="Step 2: Reduction"; bgcolor="#34A853"; "Intermediate_2_reduction" [label="4-Bromophenylacetonitrile"]; "Reducing_Agent_2" [label="Reducing Agent\n(e.g., TMDS/Ti(OiPr)4)", shape=ellipse]; "Reaction_2b" [label="Reaction in appropriate solvent"]; "Workup_2" [label="Workup and Purification"]; "Product_2" [label="4-Bromophenethylamine"]; "Intermediate_2_reduction" -> "Reducing_Agent_2" -> "Reaction_2b" -> "Workup_2" -> "Product_2"; } } Workflow for Route 2.
Concluding Remarks
The use of this compound offers a highly convergent and efficient route to 4-bromophenethylamine. The key advantages lie in the reliable formation of the nitroalkene intermediate via the Henry reaction and the subsequent clean reduction to the target amine. While alternative routes exist, they often involve either the use of highly toxic reagents like cyanide or present challenges in controlling selectivity and minimizing side products. For researchers and drug development professionals seeking a robust and high-yielding synthesis of 4-bromophenethylamine and its derivatives, the pathway proceeding through this compound represents a strategically sound and advantageous choice.
References
comparative study of catalytic systems for the Henry reaction
A Comparative Guide to Catalytic Systems for the Asymmetric Henry Reaction
The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that unites a nitroalkane and a carbonyl compound to form a β-nitro alcohol. These products are valuable intermediates, readily converted into other key functional groups such as β-amino alcohols and α-hydroxy carboxylic acids, which are prevalent in pharmaceuticals and biologically active molecules. The development of asymmetric catalytic systems for the Henry reaction has been a significant area of research, aiming to control the stereochemical outcome of the reaction efficiently and selectively.
This guide provides a comparative analysis of three major classes of catalysts for the asymmetric Henry reaction: transition metal complexes, organocatalysts, and biocatalysts. By presenting quantitative performance data, detailed experimental protocols, and mechanistic visualizations, this document serves as a resource for researchers in catalyst selection and experimental design.
Performance Comparison of Representative Catalysts
The choice of catalyst is critical in achieving high yield and stereoselectivity in the asymmetric Henry reaction. The following table summarizes the performance of selected catalysts from each class in the model reaction between an aromatic aldehyde (benzaldehyde or a substituted derivative) and nitromethane.
| Catalyst System | Catalyst Type | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr (syn:anti) | Reaction Time (h) |
| Cu(OAc)₂ / Bis(oxazoline) (Inda-BOX) | Transition Metal Complex | 5 | up to 99 | up to 94 | N/A | 24-72 |
| Guanidine-Thiourea Bifunctional Catalyst | Organocatalyst | 10 | up to 95 | up to 90 | 95:5 | 48 |
| Hydroxynitrile Lyase (from Hevea brasiliensis) | Biocatalyst | Enzyme preparation | up to 77 | up to 99 | N/A | 24-72 |
Experimental Protocols
Transition Metal Catalysis: Cu(II)-Bis(oxazoline) Complex
This protocol describes a general procedure for the asymmetric Henry reaction catalyzed by a Cu(II)-bis(oxazoline) complex.[1][2][3]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Chiral bis(oxazoline) ligand (e.g., Inda-BOX)
-
Aldehyde (e.g., benzaldehyde)
-
Nitromethane
-
Anhydrous ethanol
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.055 mmol, 5.5 mol%).
-
Add anhydrous ethanol (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex, which is typically indicated by a color change to a clear blue solution.[1]
-
To the resulting solution, add the aldehyde (1.0 mmol, 1.0 equiv) followed by nitromethane (10.0 mmol, 10.0 equiv).[1]
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to obtain the β-nitro alcohol.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
Organocatalysis: Guanidine-Thiourea Bifunctional Catalyst
This protocol outlines a general procedure for the asymmetric Henry reaction using a bifunctional organocatalyst.[4][5]
Materials:
-
Guanidine-thiourea bifunctional organocatalyst
-
Aldehyde (e.g., benzaldehyde)
-
Nitroalkane (e.g., nitromethane or nitroethane)
-
Toluene or other suitable aprotic solvent
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add the guanidine-thiourea organocatalyst (0.05 mmol, 5 mol%).
-
Add the aldehyde (1.0 mmol, 1.0 equiv) and the nitroalkane (2.0 mmol, 2.0 equiv) in toluene (1.0 mL).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for the specified time (e.g., 48-96 hours), monitoring the reaction by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-nitro alcohol.
-
Determine the enantiomeric and diastereomeric excess of the product by chiral HPLC analysis.
Biocatalysis: Hydroxynitrile Lyase (HNL)
This protocol provides a general method for the biocatalytic Henry reaction.[6][7][8]
Materials:
-
Hydroxynitrile Lyase (HNL) from Hevea brasiliensis (either purified or as a crude lysate)
-
Aldehyde (e.g., benzaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
Buffer solution (e.g., citrate buffer, pH 5.0)
-
Organic co-solvent (e.g., methyl tert-butyl ether - MTBE)
-
Standard laboratory glassware for biphasic reactions
Procedure:
-
In a reaction vessel, prepare a biphasic system containing the buffer solution and the organic co-solvent.
-
Dissolve the aldehyde and nitroalkane in the organic phase.
-
Add the HNL enzyme preparation to the aqueous phase.
-
Stir the biphasic mixture vigorously at room temperature for 24-72 hours to ensure efficient mixing and catalysis at the interface.
-
Monitor the reaction progress by taking samples from the organic phase and analyzing them by GC or TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a catalytic asymmetric Henry reaction.
Catalytic Mechanisms
The stereochemical outcome of the Henry reaction is determined by the specific interactions between the catalyst and the substrates in the transition state.
Transition Metal Catalysis (Cu(II)-Bis(oxazoline))
In this system, the chiral copper complex acts as a Lewis acid, coordinating to both the aldehyde and the deprotonated nitroalkane (nitronate). This coordination orients the substrates in a specific manner, allowing for a stereoselective carbon-carbon bond formation.
Caption: Proposed catalytic cycle for the Cu(II)-BOX catalyzed Henry reaction.
Organocatalysis (Bifunctional Guanidine-Thiourea)
Bifunctional organocatalysts operate through a cooperative mechanism. The basic guanidine moiety deprotonates the nitroalkane to form the nitronate, while the acidic thiourea moiety activates the aldehyde via hydrogen bonding. This dual activation brings the reactants into close proximity within a chiral environment, directing the stereoselective addition.
Caption: Mechanism of a bifunctional organocatalyst in the Henry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 3. people.bu.edu [people.bu.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxynitrile lyase engineering for promiscuous asymmetric Henry reaction with enhanced conversion, enantioselectivity and catalytic efficiency - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A biocatalytic Henry reaction--the hydroxynitrile lyase from Hevea brasiliensis also catalyzes nitroaldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Michael Additions of β-Nitrostyrenes
For Researchers, Scientists, and Drug Development Professionals
The Michael addition of nucleophiles to β-nitrostyrenes is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. Its products are valuable intermediates in the creation of pharmaceuticals and other complex organic molecules.[1] Understanding the kinetics of this reaction is critical for optimizing reaction conditions, controlling stereoselectivity, and scaling up synthetic routes. This guide provides a comparative analysis of the kinetic performance of various catalytic systems, details common experimental protocols for kinetic analysis, and visualizes the underlying reaction pathways.
Performance Comparison: Catalysts and Reaction Conditions
The rate of the Michael addition to β-nitrostyrenes is profoundly influenced by the choice of catalyst, nucleophile, solvent, and the electronic properties of the nitrostyrene itself. Organocatalysts, in particular, have been extensively studied for their ability to promote this reaction with high efficiency and stereoselectivity.
Kinetic studies have shown that electron-withdrawing substituents on the phenyl ring of β-nitrostyrene accelerate the reaction by increasing the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.[1] Conversely, electron-donating groups tend to decrease the reaction rate.
Below is a summary of kinetic data for the Michael addition of various nucleophiles to trans-β-nitrostyrene under different catalytic conditions.
Table 1: Kinetic Data for Michael Addition to trans-β-Nitrostyrene
| Catalyst/Conditions | Nucleophile | Solvent | Apparent Rate Constant (k) | Yield (%) | ee (%) | Reference |
| Piperidine (0.01 M) | Piperidine | Acetonitrile | k_obsd (catalyzed route) >> k_obsd (uncatalyzed) | - | - | [2][3] |
| Thiourea III (Polymeric) | Diethyl malonate | Neat | - | 98 | 89 | [4] |
| Squaramide II (Polymeric) | 2,4-pentanedione | Neat | - | 99 | 93 | [4] |
| (R,R)-DPEN-thiourea | Cyclohexanone | Toluene | - | High | High | [5] |
| Proline-derivative | Butanal | DMF-d7/Buffer | >99% conversion in 8h | >99 | - | [6] |
Note: Rate constants are often complex and dependent on catalyst and reactant concentrations. Direct comparison requires analysis of the specific rate laws reported in the cited literature. ee = enantiomeric excess.
A kinetic study of the reaction between substituted β-nitrostyrenes and cyclic secondary amines in acetonitrile revealed that the reaction proceeds through both uncatalyzed and amine-catalyzed pathways.[2][3] The catalyzed route is significantly faster, dominating the reaction at amine concentrations above 0.01 M.[2][3] Interestingly, for the reaction of β-nitrostyrene with piperidine, the reactivity decreases as temperature increases, resulting in a negative enthalpy of activation, which suggests the presence of a stable intermediate in the reaction pathway.[2][3]
Reaction Mechanisms and Catalytic Cycles
The Michael addition to β-nitrostyrene generally proceeds via a nucleophilic attack on the electron-deficient β-carbon of the nitroalkene. In organocatalysis, the catalyst's role is often to activate the electrophile, the nucleophile, or both.
General Reaction Pathway
The fundamental process involves the formation of a new bond between the nucleophile and the β-carbon of the nitrostyrene, with the negative charge being stabilized by the electron-withdrawing nitro group.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Antibacterial Potential of Substituted β-Nitrostyrenes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibacterial activity of various substituted β-nitrostyrene derivatives. It includes a detailed analysis of their efficacy against a range of bacterial strains, supported by quantitative data, experimental protocols, and mechanistic insights.
Substituted β-nitrostyrenes have emerged as a promising class of compounds with significant antibacterial properties. Their activity is influenced by the nature and position of substituents on the aromatic ring and the β-carbon of the nitroalkene side chain. This guide synthesizes data from multiple studies to present a clear comparison of these derivatives, aiding in the identification of structural motifs crucial for potent antibacterial action.
Comparative Antibacterial Activity
The antibacterial efficacy of substituted β-nitrostyrenes is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative β-nitrostyrene derivatives against various Gram-positive and Gram-negative bacteria.
| Compound ID | Substituent(s) | Bacterial Strain | MIC (µg/mL) |
| BNS-1 | Unsubstituted | Staphylococcus aureus | 128 |
| Escherichia coli | 256 | ||
| BNS-2 | 4-Fluoro | Staphylococcus aureus | 64 |
| Escherichia coli | 128 | ||
| BNS-3 | 4-Chloro | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | ||
| BNS-4 | 3,4-Methylenedioxy | Staphylococcus aureus | 64 |
| Escherichia coli | 128 | ||
| BNS-5 | β-Methyl | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | ||
| BNS-6 | 4-Fluoro, β-Methyl | Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Data Interpretation: The data consistently demonstrates that the introduction of substituents significantly impacts the antibacterial activity of the parent β-nitrostyrene molecule (BNS-1). Halogen substitution, particularly with chlorine (BNS-3) and fluorine (BNS-2), at the para-position of the aromatic ring enhances potency against both S. aureus and E. coli. Furthermore, the addition of a methyl group at the β-position of the nitroalkene side chain (BNS-5) leads to a substantial increase in antibacterial activity. The combination of both a halogen substituent and a β-methyl group, as seen in BNS-6, results in the most potent derivative in this comparative set.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical experiment for assessing the antibacterial activity of compounds. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Materials:
-
Substituted β-nitrostyrene compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the β-nitrostyrene derivatives, typically in dimethyl sulfoxide (DMSO).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.
-
Perform twofold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well containing the compound.
-
This will result in a range of concentrations of the test compound across the wells.
-
Include a positive control well (medium and bacteria, no compound) and a negative control well (medium only).
-
-
Inoculation: Inoculate each well (except the negative control) with 100 µL of the prepared bacterial suspension.
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Mechanistic Insights and Signaling Pathways
Substituted β-nitrostyrenes exert their antibacterial effects through multiple mechanisms, primarily by interfering with essential bacterial signaling pathways. Two key mechanisms that have been elucidated are the inhibition of protein tyrosine phosphatases (PTPs) and the disruption of quorum sensing (QS).
Inhibition of Protein Tyrosine Phosphatases
Bacterial PTPs are crucial enzymes that regulate various cellular processes, including the synthesis of virulence factors like capsular polysaccharides. Substituted β-nitrostyrenes can act as phosphotyrosine mimetics, binding to the active site of PTPs and inhibiting their function. This disruption of PTP-mediated signaling can lead to a reduction in bacterial virulence.
Caption: Inhibition of Protein Tyrosine Phosphatase (PTP) by β-nitrostyrenes.
Disruption of Quorum Sensing
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on their population density. This process is critical for the regulation of virulence factors and biofilm formation. β-nitrostyrene derivatives have been shown to interfere with QS signaling, leading to the downregulation of virulence genes and a reduction in biofilm formation.[1][2]
Caption: Disruption of Quorum Sensing (QS) signaling by β-nitrostyrenes.
Experimental Workflow
The overall workflow for assessing the antibacterial activity of substituted β-nitrostyrenes involves a series of systematic steps, from compound synthesis to the determination of their biological activity and mechanism of action.
Caption: Workflow for assessing antibacterial activity of β-nitrostyrenes.
This guide provides a foundational understanding of the antibacterial properties of substituted β-nitrostyrenes. The presented data and methodologies offer a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents. Further investigation into the structure-activity relationships and mechanisms of action will be instrumental in optimizing the therapeutic potential of this promising class of compounds.
References
Comparative Crystallographic Analysis of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene and its Analogs
A detailed guide for researchers, scientists, and drug development professionals on the synthesis, crystallization, and X-ray crystallographic data of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene, with a comparative analysis against its chloro and methoxy analogs.
This guide provides a comprehensive overview of the X-ray crystallography data for this compound and compares it with two structurally related alternatives: (E)-1-(4-chlorophenyl)-2-nitroprop-1-ene and (E)-1-(4-methoxyphenyl)-2-nitroprop-1-ene. The synthesis of these compounds is achieved through a Henry condensation reaction. Detailed experimental protocols for both the synthesis and the single-crystal X-ray diffraction analysis are provided to facilitate replication and further research.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and its chloro and methoxy analogs, allowing for a direct comparison of their solid-state structures.
| Parameter | This compound[1][2] | (E)-1-(4-chlorophenyl)-2-nitroprop-1-ene | (E)-1-(4-methoxyphenyl)-2-nitroprop-1-ene[3] |
| Formula | C₉H₈BrNO₂ | C₉H₈ClNO₂ | C₁₀H₁₁NO₃ |
| Molecular Weight | 242.07 g/mol [2] | 197.62 g/mol | 193.18 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 10.192(5) | 9.886(2) | 7.429(2) |
| b (Å) | 7.918(5) | 11.234(2) | 9.828(3) |
| c (Å) | 12.456(5) | 8.353(2) | 13.766(2) |
| β (º) | 109.38(5) | 108.35(3) | 95.65(2) |
| Volume (ų) | 948.1(8) | 880.8(3) | 998.1(1) |
| Z | 4 | 4 | 4 |
| Dihedral Angle (Benzene Ring & Nitropropene Plane) | 7.31(3)°[1] | Not explicitly found | 27.1(2)°[3] |
Experimental Protocols
Synthesis of Substituted (E)-1-phenyl-2-nitroprop-1-enes via Henry Condensation
The synthesis of this compound and its analogs is achieved through the Henry condensation of the corresponding substituted benzaldehyde with nitroethane.[1]
General Procedure:
-
To a solution of the appropriately substituted 4-benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add nitroethane (1.2 equivalents) and a catalytic amount of a base (e.g., n-butylamine or aqueous sodium hydroxide).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., reflux) for a specified period (typically several hours), with the progress monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water or by cooling in an ice bath.
-
The solid product is collected by vacuum filtration, washed with cold solvent (e.g., water or ethanol), and dried.
-
Purification is achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane) to yield the pure (E)-nitroalkene.
Single-Crystal X-ray Diffraction Analysis
High-quality single crystals are essential for accurate X-ray diffraction data.
General Procedure for Crystallization and Data Collection:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., ethanol, ethyl acetate).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
To better understand the experimental workflow and the relationships between the compounds, the following diagrams are provided.
References
Hammett Plot Analysis: A Comparative Guide to the Reactivity of Substituted β-Nitrostyrenes
For researchers, scientists, and professionals in drug development, understanding the electronic effects of substituents on reaction rates is paramount for designing efficient synthetic routes and novel therapeutic agents. This guide provides a comprehensive comparison of the reactivity of substituted β-nitrostyrenes in various reactions, supported by experimental data and detailed protocols. A key tool in this analysis is the Hammett plot, which offers a quantitative measure of the influence of meta- and para-substituents on the reaction kinetics.
The reactivity of β-nitrostyrenes is significantly influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the β-carbon, accelerating nucleophilic attacks, while electron-donating groups (EDGs) have the opposite effect. The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship to quantify these effects, where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant, and ρ is the reaction constant.
Comparative Analysis of Reaction Rates
Kinetic studies on the Michael-type addition of cyclic secondary amines to a series of X-substituted β-nitrostyrenes have demonstrated a strong correlation between the substituent's electronic properties and the reaction rate. The reaction is proposed to proceed through both an uncatalyzed (k₂) and a catalyzed (k₃) pathway.[1][2] The catalyzed route is significantly more sensitive to the electronic nature of the substituent.[1][3]
The Hammett plots for these reactions show a positive ρ value, indicating that the reaction is accelerated by electron-withdrawing substituents.[1][4] This positive ρ value signifies a buildup of negative charge in the transition state, which is stabilized by these substituents.[3] For the Michael addition of piperidine to substituted β-nitrostyrenes, the Hammett plot for the catalyzed route yields a large, positive ρ value of 2.10, highlighting the substantial impact of substituents on the reaction rate.[1][2][3]
The following table summarizes the Hammett substituent constants (σ) and the corresponding rate constants for the uncatalyzed (k₂) and catalyzed (k₃) Michael addition of piperidine to various para-substituted β-nitrostyrenes in acetonitrile at 25.0 °C.
| Substituent (X) | σ | k₂ (M⁻¹s⁻¹) | k₃ (M⁻²s⁻¹) |
| p-OCH₃ | -0.27 | 0.35 | 1.82 |
| p-CH₃ | -0.17 | 0.52 | 3.16 |
| H | 0.00 | 0.89 | 7.41 |
| p-Cl | 0.23 | 2.00 | 28.8 |
| p-Br | 0.23 | 2.19 | 31.6 |
| p-CN | 0.66 | 13.8 | 447 |
| p-NO₂ | 0.78 | 31.6 | 1550 |
Experimental Protocols
Synthesis of Substituted β-Nitrostyrenes
A general and efficient one-pot procedure for the synthesis of substituted β-nitrostyrenes involves the reaction of the corresponding substituted benzaldehyde with nitromethane.[3][5][6]
Materials:
-
Substituted benzaldehyde (1 eq)
-
Nitromethane (6.9 eq)
-
Ammonium acetate (2.4 eq)
-
Acetic acid
-
Ice water
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of ammonium acetate in acetic acid is prepared.
-
Nitromethane is added to the solution, followed by the substituted aldehyde.
-
The mixture is refluxed at 100 °C for six hours.
-
After cooling to room temperature, the mixture is stirred overnight.
-
The resulting solution is poured into ice water and the pH is adjusted to 7 with aqueous NaOH (2M).
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield a yellow solid.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/EtOAc = 5/1) to afford the desired substituted β-nitrostyrene.[6]
Kinetic Measurements for Michael Addition
The kinetics of the Michael addition of amines to substituted β-nitrostyrenes can be followed spectrophotometrically by monitoring the disappearance of the β-nitrostyrene.[1][2]
Materials:
-
Substituted β-nitrostyrene solution in acetonitrile
-
Cyclic secondary amine solution in acetonitrile
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
The reaction is performed under pseudo-first-order conditions with a large excess of the amine.
-
The reaction is initiated by adding a small volume of the β-nitrostyrene stock solution to the amine solution in a quartz cuvette.
-
The rate of the reaction is measured by following the decrease in absorbance at the wavelength corresponding to the maximum absorption of the substituted β-nitrostyrene.
-
The pseudo-first-order rate constant (k_obsd) is determined from the slope of the plot of ln(A_t - A_∞) versus time, where A_t and A_∞ are the absorbances at time t and at infinite time, respectively.
-
The uncatalyzed (k₂) and catalyzed (k₃) rate constants are determined from the intercept and slope, respectively, of the linear plot of k_obsd/[Amine] versus [Amine].[1]
Visualizing the Hammett Analysis Workflow
The following diagrams illustrate the logical flow of a Hammett plot analysis for the reactions of substituted β-nitrostyrenes.
Caption: Experimental workflow for Hammett plot analysis.
Caption: Logical relationship of the Hammett equation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. rsc.org [rsc.org]
Safety Operating Guide
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene proper disposal procedures
Proper disposal of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene is critical for laboratory safety and environmental protection. This compound is classified as hazardous waste due to its chemical structure, which includes a halogen (bromine) and a nitro group attached to an aromatic system with a reactive alkene chain. As such, it requires careful handling and disposal through a certified hazardous waste management program.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Due to the hazardous nature of this compound, extreme caution is advised.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile gloves.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. The following is a general protocol for its disposal.
Step 1: Waste Segregation This compound is a halogenated, nitrogen-containing organic solid . It must be segregated from other waste streams.
-
Do NOT mix with non-halogenated organic waste.
-
Do NOT mix with acidic or basic waste streams.
-
Do NOT dispose of down the drain.[1]
Step 2: Containerization
-
Select a waste container that is in good condition, leak-proof, and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Place the solid this compound directly into the designated waste container. If it is in a solution, the entire solution should be treated as halogenated waste.
-
The container should not be filled to more than 75% capacity to allow for expansion.[2]
Step 3: Labeling
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".
-
The label must include the full chemical name: This compound .
-
Indicate the approximate quantity of the waste.
-
Include the date of accumulation.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3]
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Store the container in secondary containment to prevent spills.
-
Keep the container away from incompatible materials, especially strong oxidizing agents and bases.[4]
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.
-
Provide them with the details of the waste, including the chemical name and quantity.
Hazard Data Summary
| Hazard Classification | Category | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent others from entering. If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately. For small spills, if you are trained and it is safe to do so:
-
Contain the spill using an inert absorbent material (e.g., sand or vermiculite).
-
Do not use combustible materials like paper towels to absorb the spill.
-
Carefully sweep the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
Report the incident to your supervisor and EHS department.
References
Essential Safety and Operational Guide for Handling (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene
(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene is a nitrated aromatic compound and should be handled with significant caution due to its potential health hazards.[5][6] Aromatic nitrocompounds are known for their potential toxicity, including the ability to cause cyanosis and anemia, and may be absorbed through the skin.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat or chemical-resistant suit, and closed-toe shoes.[7][8] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the substance outside of a fume hood.[7] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Avoid all direct contact with the skin, eyes, and clothing.[7]
-
Prevent the formation of dust and aerosols during handling.[7]
-
Use non-sparking tools to minimize the risk of ignition.[7]
-
Wash hands thoroughly after handling the substance.[7]
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.[7]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[2]
-
The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not allow the product to enter drains or waterways.
Container Disposal:
-
Dispose of contaminated containers as hazardous waste in accordance with local, state, and federal regulations.
-
Do not reuse empty containers.
Experimental Workflow
The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.
Caption: A diagram illustrating the safe handling and disposal workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | C9H8BrNO2 | CID 12363725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024 Goldschmidt Conference [conf.goldschmidt.info]
- 7. benchchem.com [benchchem.com]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
